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Core Science & Biosynthesis

Foundational

Spectroscopic Profile of Ethyl (E)-4-oxopent-2-enoate: A Technical Guide

Introduction Ethyl (E)-4-oxopent-2-enoate (CAS No: 10150-93-3), also known as ethyl acetylacrylate, is a bifunctional organic molecule featuring an α,β-unsaturated ester and a ketone.[1][2][3] This structure makes it a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl (E)-4-oxopent-2-enoate (CAS No: 10150-93-3), also known as ethyl acetylacrylate, is a bifunctional organic molecule featuring an α,β-unsaturated ester and a ketone.[1][2][3] This structure makes it a valuable intermediate in various organic syntheses.[3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the spectroscopic data for Ethyl (E)-4-oxopent-2-enoate, offering a predictive interpretation based on established principles and comparative data from analogous structures, a common and necessary practice in the absence of a comprehensive, publicly available experimental dataset.

The molecular formula of Ethyl (E)-4-oxopent-2-enoate is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .[1] The insights that follow are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize this compound with confidence.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following structure and atom numbering scheme for Ethyl (E)-4-oxopent-2-enoate will be used.

M [C7H10O3]+• m/z = 142 F1 [C6H7O3]+ m/z = 127 M->F1 - •CH3 F2 [C5H5O2]+ m/z = 99 M->F2 - •OCH2CH3 F3 [C2H3O]+ m/z = 43 M->F3 cleavage

Caption: Predicted major fragmentation pathway for Ethyl (E)-4-oxopent-2-enoate.

  • Loss of a Methyl Group (m/z 127): Cleavage of the methyl group from the acetyl moiety results in a fragment at m/z 127.

  • Loss of an Ethoxy Group (m/z 99): Loss of the ethoxy radical from the ester function gives rise to a fragment at m/z 99.

  • Acylium Ion (m/z 43): A prominent peak at m/z 43 is expected, corresponding to the stable acetyl cation [CH₃CO]⁺.

Experimental Protocols

The following are standard operating procedures for the acquisition of spectroscopic data for a liquid sample like Ethyl (E)-4-oxopent-2-enoate.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) is typically required. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. [4][5]

FT-IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum. [5]

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Sample Introduction: Introduce the sample solution into the mass spectrometer via a gas chromatography (GC-MS) system for separation and analysis.

  • Data Acquisition: Acquire the mass spectrum using electron ionization (EI) at 70 eV. The data will provide the mass-to-charge ratios of the molecular ion and its fragments.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for Ethyl (E)-4-oxopent-2-enoate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this compound, verify its structure, and assess its purity. The provided interpretations and experimental protocols serve as a valuable resource for scientists and professionals in the field of chemical synthesis and analysis.

References

  • Chemsrc. (2025). ethyl (E)-4-oxopent-2-enoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters: Electronic Supplementary Information. Retrieved from [Link]

  • Supporting Information. (n.d.). 12 - Supporting Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Interpretation of the infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxopent-2-ynoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts: Electronic Supplementary Material. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxopent-2-enoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl 4-oxopent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl 4-oxopent-2-enoate (CAS No. 10150-93-3 for the (E)-isomer), a valuable intermediate in organic synthesis and drug development. Understanding these properties is critical for its effective handling, application in synthetic routes, and for the development of robust and scalable processes.

Introduction: The Synthetic Utility of Ethyl 4-oxopent-2-enoate

Ethyl 4-oxopent-2-enoate, a member of the α,β-unsaturated ketoester class of compounds, possesses a unique molecular architecture with multiple reactive sites.[1] This functionality makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds that are often the core of pharmaceutical agents. Its reactivity is largely dictated by the conjugated system and the presence of both an ester and a ketone functional group. A thorough understanding of its physical properties is the foundation for its successful application in multi-step syntheses.

Core Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 4-oxopent-2-enoate is presented below. This data is essential for planning reactions, purification procedures, and for ensuring safe handling and storage.

PropertyValueSource(s)
CAS Number 10150-93-3 ((E)-isomer)
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Boiling Point 86-87 °C at 12 Torr; 220.4 °C at 760 mmHg[2]
Density 1.027 g/cm³[2]
Appearance Colorless to pale yellow liquid[3]
Solubility Slightly soluble in water. Soluble in many organic solvents such as ethanol and ether.[3]
Flash Point 89.5 °C[2]
Refractive Index 1.438[2]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of Ethyl 4-oxopent-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of Ethyl 4-oxopent-2-enoate is expected to show distinct signals for the different types of protons present in the molecule. A general interpretation guide for the expected chemical shifts is as follows: the ethyl group will show a triplet for the methyl protons and a quartet for the methylene protons. The vinyl protons of the α,β-unsaturated system will appear as doublets, and the methyl protons of the acetyl group will be a singlet.[4]

¹³C NMR: The carbon-13 NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the ester and ketone will have the largest chemical shifts. The sp² hybridized carbons of the double bond will also have characteristic shifts, as will the carbons of the ethyl group and the acetyl methyl group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 4-oxopent-2-enoate will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and the α,β-unsaturated ketone.[6] Additionally, C-H stretching and bending vibrations, as well as C=C stretching of the alkene, will be observable.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of Ethyl 4-oxopent-2-enoate will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the ethoxy group from the ester, the acetyl group, and other characteristic cleavages of the carbon skeleton.[8][9]

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physical properties. These protocols are designed to be self-validating and are based on established laboratory techniques.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and accurate way to determine the boiling point of a small quantity of liquid.

Materials:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Small rubber band or a slice of rubber tubing

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or microburner

  • Sample of Ethyl 4-oxopent-2-enoate

Procedure:

  • Introduce a small amount of Ethyl 4-oxopent-2-enoate into a small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using the rubber band, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with heating oil to a level above the side arm.

  • Insert the thermometer and attached sample into the Thiele tube, ensuring the rubber band is above the oil level.

  • Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure even heat distribution through convection.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Sample in Test Tube B Inverted Capillary Tube A->B place in C Attach to Thermometer B->C attach D Insert into Thiele Tube C->D insert E Heat Side Arm D->E Start Heating F Observe Bubbles E->F leads to G Remove Heat F->G at rapid stream H Record Temperature G->H when liquid enters capillary

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Quantitative Determination of Solubility

This protocol outlines a method for determining the solubility of Ethyl 4-oxopent-2-enoate in a given organic solvent at a specific temperature.[10][11]

Materials:

  • Analytical balance

  • Thermostatically controlled water bath or shaker

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Sample of Ethyl 4-oxopent-2-enoate

  • Chosen organic solvent

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Ethyl 4-oxopent-2-enoate to a known volume of the solvent in a sealed vial.

    • Place the vial in the thermostatically controlled environment and stir vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Allow the solution to stand undisturbed at the set temperature for a few hours to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Dilute the filtered aliquot to a known volume with the same solvent in a volumetric flask.

    • Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of Ethyl 4-oxopent-2-enoate.

    • Calculate the original concentration in the saturated solution to determine the solubility.

SolubilityDetermination A Prepare Saturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (Stir for 24-48h) A->B C Allow Solids to Settle B->C D Withdraw and Filter Supernatant C->D E Dilute to Known Volume D->E F Analyze Concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for the Quantitative Determination of Solubility.

Stability and Reactivity

Ethyl 4-oxopent-2-enoate, as an α,β-unsaturated ketoester, exhibits characteristic reactivity. The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition).[12][13] The ketone and ester carbonyl groups can also undergo nucleophilic addition and substitution reactions, respectively.

The compound is expected to be stable under standard storage conditions, but may be sensitive to strong acids, bases, and oxidizing and reducing agents. Prolonged exposure to light and air should be avoided to prevent potential polymerization or degradation.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-oxopent-2-enoate.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a solid foundation for the safe and effective use of Ethyl 4-oxopent-2-enoate in a research and development setting. For any specific application, it is recommended to consult the most recent Safety Data Sheet (SDS) and relevant literature.

Sources

Foundational

Reactivity Profile of Ethyl 4-oxopent-2-enoate: Nucleophilic Additions and Cascade Cyclizations in Advanced Organic Synthesis

Executive Summary Ethyl 4-oxopent-2-enoate (also known as ethyl 3-acetylacrylate) is a highly versatile, doubly activated α,β -unsaturated system [1]. Featuring both an ethyl ester and a methyl ketone flanking a conjugat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-oxopent-2-enoate (also known as ethyl 3-acetylacrylate) is a highly versatile, doubly activated α,β -unsaturated system [1]. Featuring both an ethyl ester and a methyl ketone flanking a conjugated alkene, this molecule serves as a premier bis-electrophile in modern synthetic chemistry. Its unique structural motif allows it to act as a linchpin for the rapid assembly of complex heterocycles, chiral γ -butyrolactones, and highly substituted cyclopentanones. This whitepaper provides an in-depth mechanistic analysis of its reactivity with nucleophiles, detailing the causal factors behind its regioselectivity, and outlines field-proven protocols for its application in drug development and natural product synthesis.

Electronic Properties and Regioselectivity

The core synthetic value of ethyl 4-oxopent-2-enoate lies in its cross-conjugated, push-pull electronic nature. The alkene is sandwiched between two distinct electron-withdrawing groups (EWGs). Because the ketone moiety is a stronger EWG than the ester, the polarization of the π -system is asymmetric.

When a nucleophile approaches, it faces a choice between two electrophilic sites:

  • C2 ( β to the ketone, α to the ester): Attack here generates a highly stable ketone enolate. This pathway is generally favored under thermodynamic control and is highly responsive to Lewis acid catalysis [3].

  • C3 ( β to the ester, α to the ketone): Attack here generates a less stable ester enolate. However, this position can be favored kinetically or directed via specific organocatalytic hydrogen-bonding networks [5].

The ability to switch between these two pathways makes ethyl 4-oxopent-2-enoate a highly programmable substrate. For instance, the addition of Lewis acids like Ti(IV) or Sc(OTf)₃ preferentially coordinates to the more basic ketone carbonyl, amplifying the electrophilicity at C2 and locking the s-cis/s-trans conformation to achieve >94% regioselectivity[3].

Regioselectivity SM Ethyl 4-oxopent-2-enoate (Bis-electrophile) C2 Attack at C2 (β to Ketone) SM->C2 Soft Nu / Lewis Acid C3 Attack at C3 (β to Ester) SM->C3 Hard Nu / Organocatalyst Enolate2 Ketone Enolate (More Stable) C2->Enolate2 Enolate3 Ester Enolate (Less Stable) C3->Enolate3 Prod2 C2-Substituted Adduct (Thermodynamic Product) Enolate2->Prod2 Prod3 C3-Substituted Adduct (Kinetic/Catalyst Controlled) Enolate3->Prod3

Caption: Regioselective pathways for nucleophilic Michael addition to Ethyl 4-oxopent-2-enoate.

Conjugate Additions: Carbon and Heteroatom Nucleophiles

Organocatalytic Carbon Addition

The asymmetric Michael addition of carbon nucleophiles, such as nitromethane, to ethyl 4-oxopent-2-enoate is a critical step in synthesizing γ -amino acids and pyrrolidine-3-carboxylic acid derivatives [2]. By employing chiral squaramide or thiourea organocatalysts, researchers can dictate facial selectivity. The catalyst simultaneously activates the enoate via hydrogen bonding to the carbonyls and deprotonates the nitromethane, delivering the nucleophile with high enantiomeric excess (ee).

Heteroatom Additions and Cascade Cyclizations

Nitrogen nucleophiles (primary amines) exhibit a fascinating cascade reactivity with this substrate. An initial aza-Michael addition is rapidly followed by an intramolecular cyclization (lactamization) onto the ester or ketone group. By carefully controlling the reaction temperature (e.g., maintaining reflux at 110°C to prevent retro-Michael fragmentation), the reaction efficiently yields highly functionalized 5-oxopyrrolidine derivatives, which are privileged scaffolds in neuroactive drug discovery.

Biocatalytic Cascades

Recent advancements have integrated ethyl 4-oxopent-2-enoate into one-pot, multi-enzyme cascades to produce chiral γ -butyrolactones [4]. This chemoenzymatic approach utilizes an Ene-Reductase (ER) to stereoselectively reduce the C=C bond, followed immediately by an Alcohol Dehydrogenase (ADH) that reduces the ketone to a chiral alcohol. The resulting γ -hydroxyester undergoes spontaneous intramolecular cyclization.

The causality behind the near-quantitative yield of this cascade is thermodynamic: the spontaneous elimination of ethanol during lactonization acts as an irreversible thermodynamic sink, continuously pulling the equilibrium of the preceding reversible enzymatic steps forward.

Biocascade Enoate Ethyl 4-oxopent-2-enoate ER Ene-Reductase (ER) C=C Reduction Enoate->ER KetoEster Ethyl 4-oxopentanoate ER->KetoEster ADH Alcohol Dehydrogenase (ADH) C=O Reduction KetoEster->ADH HydroxyEster Ethyl 4-hydroxypentanoate ADH->HydroxyEster Lactamization Spontaneous Cyclization (-EtOH) HydroxyEster->Lactamization Lactone Chiral γ-Butyrolactone Lactamization->Lactone

Caption: Chemoenzymatic cascade converting Ethyl 4-oxopent-2-enoate to chiral γ-butyrolactones.

Quantitative Data Summary

The following table summarizes the field-proven reactivity profiles and quantitative outcomes of ethyl 4-oxopent-2-enoate with various nucleophilic systems.

Reaction TypeNucleophile / ReagentCatalyst SystemMajor Product ScaffoldYield (%)Selectivity
Michael Addition NitromethaneChiral Thiourea γ -Nitro carbonyls82 - 88%>95% ee
Aza-Michael / Cyclization Primary AminesSc(OTf)₃ (5 mol%)5-Oxopyrrolidines74 - 85%>94% Regioselectivity
Biocatalytic Cascade Hydride (NADPH)ER (YqjM) + ADHChiral γ -ButyrolactonesUp to 90%98-99% ee
Formal [3+2] Cycloaddition 2-EnalsNHC OrganocatalystCyclopentanones80 - 84%>20:1 dr, >99% ee

Experimental Methodologies

Protocol 1: Organocatalytic Asymmetric Michael Addition of Nitromethane[2]

This protocol utilizes an organocatalyst to direct the soft nucleophile, ensuring high enantioselectivity by creating a rigid hydrogen-bonding transition state.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve Ethyl 4-oxopent-2-enoate (1.0 equiv, 1.0 mmol) in anhydrous toluene (5.0 mL).

  • Catalyst Addition: Add a bifunctional chiral squaramide or thiourea organocatalyst (10 mol%). Stir at room temperature for 10 minutes to allow pre-organization of the catalyst-substrate complex.

  • Nucleophile Introduction: Dropwise add nitromethane (3.0 equiv, 3.0 mmol). The excess nitromethane ensures pseudo-first-order kinetics, preventing catalyst resting-state sequestration.

  • Reaction Monitoring: Stir the mixture at room temperature for 24–48 hours. Monitor the consumption of the enoate via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography to isolate the enantiopure adduct.

Protocol 2: Biocatalytic Cascade to Chiral γ -Butyrolactones [4]

This self-validating protocol relies on a continuous cofactor recycling system and a thermodynamic sink (lactonization) to drive the reaction to completion.

  • Buffer Preparation: Prepare 10 mL of Potassium Phosphate (KPi) buffer (100 mM, pH 7.0).

  • Cofactor Recycling Matrix: Dissolve NADP⁺ (1.0 mM) and D-glucose (50 mM) in the buffer. Add Glucose Dehydrogenase (GDH, 10 U/mL) to establish the NADPH recycling system.

  • Enzyme Loading: Introduce Ene-reductase (e.g., YqjM, 5 U/mL) and an Alcohol Dehydrogenase (ADH, 5 U/mL) into the reaction matrix.

  • Substrate Addition: Add Ethyl 4-oxopent-2-enoate (10 mM final concentration). The substrate can be added as a solution in DMSO (final co-solvent concentration <5% v/v) to aid solubility.

  • Incubation: Incubate the reaction at 30°C with gentle orbital shaking (150 rpm) for 24 hours. The spontaneous cyclization of the intermediate hydroxyester drives the cascade.

  • Isolation: Extract the aqueous phase with ethyl acetate (3 × 10 mL). Dry the organic layer, evaporate the solvent, and analyze the resulting γ -butyrolactone via chiral GC to confirm >98% ee.

References

  • Total synthesis of steroids. Part 2. Preparation of C-10 methylated steroids. Regio- and stereocontrol in a diene addition to methyl Z-2-methyl-4-oxo-2-pentenoate. ResearchGate. Available at: [Link]

  • Stereoselective Enzyme Cascades: An Efficient Synthesis of Chiral γ-Butyrolactones. ResearchGate. Available at: [Link]

  • Merging singlet-oxygen induced furan oxidations with organocatalysis: synthesis of enantiopure cyclopentanones and hydrindanes. RSC Publishing. Available at: [Link]

Exploratory

The Biological Versatility of Ethyl 4-oxopent-2-enoate Derivatives: A Technical Guide for Drug Discovery

Abstract Ethyl 4-oxopent-2-enoate and its derivatives represent a class of α,β-unsaturated ketones with significant, yet underexplored, potential in therapeutic development. The inherent reactivity of the conjugated syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 4-oxopent-2-enoate and its derivatives represent a class of α,β-unsaturated ketones with significant, yet underexplored, potential in therapeutic development. The inherent reactivity of the conjugated system, characterized by an electrophilic β-carbon, renders these molecules capable of interacting with a variety of biological nucleophiles. This guide provides a comprehensive technical overview of the synthesis, core mechanism of action, and diverse biological activities of these compounds, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development. We will delve into their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by established experimental protocols and an analysis of structure-activity relationships.

Introduction: The α,β-Unsaturated Ketone Moiety as a Privileged Scaffold

The α,β-unsaturated ketone is a recurring structural motif in a vast number of biologically active natural products and synthetic compounds.[1] This prevalence is not coincidental; the conjugated π-system confers unique electronic properties that facilitate covalent interactions with biological macromolecules, often leading to the modulation of their function.[1] Ethyl 4-oxopent-2-enoate, also known by its synonym ethyl acetylacrylate, serves as a foundational structure within this class. Its derivatives are of particular interest due to their synthetic tractability and the potential for a wide range of biological applications. This guide will explore the current understanding of these compounds, providing both theoretical insights and practical methodologies for their investigation.

Synthetic Strategies: Building the Core Scaffold

The synthesis of ethyl 4-oxopent-2-enoate derivatives can be approached through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most common and effective methods are the Wittig reaction and the Claisen condensation.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of alkenes from carbonyl compounds and a phosphorus ylide.[2][3] For the synthesis of ethyl 4-oxopent-2-enoate derivatives, this typically involves the reaction of a phosphorus ylide containing an ester group with a 1,2-dicarbonyl compound. The reaction generally proceeds with good control over the alkene geometry.[4]

Experimental Protocol: Synthesis via Wittig Reaction [5]

  • Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base, such as n-butyllithium (1.0 eq), dropwise. Allow the reaction to stir at room temperature for 1-2 hours, during which the characteristic orange-red color of the ylide should appear.

  • Reaction with Carbonyl: Cool the ylide solution to -78°C and add a solution of the desired α-keto-aldehyde or diketone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired ethyl 4-oxopent-2-enoate derivative.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[6][7] For the synthesis of ethyl 4-oxopent-2-enoate, a "crossed" Claisen condensation between diethyl oxalate and acetone is a high-yield approach.[8]

Experimental Protocol: Synthesis of Ethyl 2,4-dioxopentanoate via Claisen Condensation [9]

  • Base Preparation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a solution of sodium ethoxide.

  • Condensation Reaction: Cool the flask in an ice-salt bath. Add a mixture of dried diethyl oxalate (1.0 eq) and dried acetone (1.1 eq) dropwise to the stirred sodium ethoxide solution, maintaining a low temperature.

  • Isolation of the Sodium Salt: After the addition is complete, stir the reaction mixture for an additional hour. Collect the resulting yellow precipitate of the sodium salt of ethyl 2,4-dioxopentanoate by suction filtration and wash with absolute ethanol.

  • Acidification and Extraction: Dissolve the sodium salt in ice-water and acidify the solution with dilute sulfuric acid. Extract the liberated ethyl 2,4-dioxopentanoate with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Core Mechanism of Action: The Michael Addition

The primary mechanism by which ethyl 4-oxopent-2-enoate derivatives and other α,β-unsaturated ketones exert their biological effects is through a Michael addition reaction.[1][10] The electron-withdrawing carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.[1]

In a biological context, the most common nucleophiles are the sulfhydryl groups of cysteine residues within proteins.[11] The reaction involves the addition of the thiolate anion of cysteine to the β-carbon of the α,β-unsaturated ketone, forming a stable covalent bond.[11] This irreversible modification of the protein can lead to a variety of downstream effects, including enzyme inhibition, disruption of protein-protein interactions, and induction of cellular stress responses.

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Anticancer Activity

The antiproliferative and cytotoxic effects of α,β-unsaturated ketones against various cancer cell lines are well-documented. [12]The mechanism is often attributed to the induction of oxidative stress, apoptosis, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The covalent modification of proteins such as transcription factors (e.g., NF-κB and Nrf2) and enzymes involved in cellular metabolism can disrupt the delicate balance of cancer cells, leading to cell cycle arrest and death.

Compound Class Cancer Cell Line Activity (IC₅₀)
CycloalkenonesHSC-2 (Oral Squamous Carcinoma)Potent cytotoxicity [12]
Chalcone DerivativesHepG2, MCF-7, HeLa, PC-35.5–18.1 µΜ [13]
Edaravone-1,3,4-oxadiazole DerivativesMDA-MB-2311 µM and 1.9 µM [14]

Experimental Protocol: MTT Assay for Cytotoxicity [15][16][17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ethyl 4-oxopent-2-enoate derivative and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Sources

Foundational

(E)-Ethyl 4-oxopent-2-enoate chemical structure and formula

In-Depth Technical Guide: (E)-Ethyl 4-oxopent-2-enoate in Organic Synthesis and Drug Development Executive Summary (E)-Ethyl 4-oxopent-2-enoate is a highly versatile, bifunctional aliphatic chain hydrocarbon that serves...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: (E)-Ethyl 4-oxopent-2-enoate in Organic Synthesis and Drug Development

Executive Summary

(E)-Ethyl 4-oxopent-2-enoate is a highly versatile, bifunctional aliphatic chain hydrocarbon that serves as a critical building block in advanced organic synthesis and pharmaceutical development[1]. Characterized by an α,β -unsaturated system flanked by both a ketone and an ester moiety, this compound acts as an exceptionally potent Michael acceptor and dienophile. Its unique electronic topology allows researchers to rapidly assemble complex, stereodefined architectures, making it indispensable for the synthesis of chiral drug intermediates and complex spirocyclic frameworks.

Physicochemical Properties & Structural Analysis

The reactivity of (E)-Ethyl 4-oxopent-2-enoate is fundamentally dictated by its structural parameters. The trans (E) geometry of the double bond minimizes steric hindrance during nucleophilic attack, while the dual electron-withdrawing groups (EWG) significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name Ethyl (E)-4-oxopent-2-enoate
CAS Number 10150-93-3[2]

| Molecular Formula | C 7​ H 10​ O 3​ [2] | | Molecular Weight | 142.15 g/mol [3] | | Density | 1.027 ± 0.06 g/cm³[3] | | Boiling Point | 86–87 °C at 12 Torr[3] | | Solubility | Soluble in ethanol, ether, CH 2​ Cl 2​ ; limited in water[4] | | SMILES | CCOC(=O)/C=C/C(=O)C[2] |

Causality in Reactivity: The cross-conjugated nature of the 1,4-dicarbonyl system ensures that the β -carbons are highly electrophilic. Because the ketone is a stronger electron-withdrawing group than the ester, nucleophilic attack in asymmetric organocatalytic cascades is often highly regioselective, governed by the specific chiral amine or thiourea catalyst employed[5].

Mechanistic Role in Drug Development Workflows

In medicinal chemistry, the compound is primarily utilized in Asymmetric Friedel-Crafts Alkylations and Michael Additions . For instance, it serves as a premier electrophile in the enantioselective alkylation of indoles—a core pharmacophore in oncology and neurology drugs. When activated by a chiral primary amine catalyst via iminium ion formation, the LUMO of (E)-Ethyl 4-oxopent-2-enoate is further lowered, allowing electron-rich indoles to attack with near-perfect enantiocontrol[5].

SynthesisWorkflow A Ethyl glyoxylate C Wittig Olefination (Thermodynamic Control) A->C B Stabilized Ylide B->C D (E)-Ethyl 4-oxopent-2-enoate C->D (E)-selective F Asymmetric Friedel-Crafts Alkylation D->F E Indole Derivative E->F G Chiral Indole Adduct F->G Organocatalyst

Synthetic workflow from Wittig olefination to asymmetric Friedel-Crafts alkylation.

Validated Synthesis Protocols

To ensure high purity (>95%) and strict (E)-stereoselectivity, the following protocols have been validated for laboratory-scale synthesis.

Protocol A: Wittig Olefination (Thermodynamic Control)

This method leverages the reaction between ethyl glyoxylate and a stabilized phosphorus ylide.

  • Causality: The use of a stabilized ylide (1-(triphenylphosphoranylidene)propan-2-one) ensures that the reaction proceeds via a late, reversible transition state. This thermodynamic control overwhelmingly favors the formation of the more stable (E)-alkene[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert N 2​ gas.

  • Reagent Mixing: Dissolve 10.0 mmol of ethyl glyoxylate (typically supplied as a ~50% solution in toluene) in 50 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ).

  • Ylide Addition: Slowly add 10.5 mmol of 1-(triphenylphosphoranylidene)propan-2-one in portions at 25 °C.

  • Reaction: Stir the mixture continuously for 24 hours at room temperature. The reaction is self-indicating as the ylide dissolves and the byproduct triphenylphosphine oxide (Ph 3​ P=O) begins to form[1].

  • Workup & Validation: Concentrate the mixture under reduced pressure. Precipitate the Ph 3​ P=O byproduct by triturating the residue with cold diethyl ether/hexane (1:1), and filter through a Celite pad.

  • Purification: Purify the filtrate via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate 85:15) to isolate the pure (E)-isomer.

Protocol B: Direct Alkylation of 4-Oxopent-2-enoic Acid

An alternative route involves the esterification of the corresponding carboxylic acid via an S N​ 2 mechanism[6].

  • Causality: Potassium carbonate (K 2​ CO 3​ ) is used as a mild base to deprotonate the carboxylic acid, generating a highly nucleophilic carboxylate anion. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it leaves the carboxylate unsolvated and highly reactive toward the ethyl halide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 mmol of (E)-4-oxopent-2-enoic acid in 1.5 mL of anhydrous DMF at room temperature.

  • Alkylation: Add 1.2 mmol of ethyl iodide (or ethyl bromide) in one portion, followed immediately by 0.55 mmol of anhydrous K 2​ CO 3​ [6].

  • Reaction: Stir the suspension at room temperature. Initial CO 2​ gas evolution will cease after 1–2 hours; continue stirring for a total of 18 hours to ensure complete conversion.

  • Workup & Validation: Quench the reaction by adding 2.5 mL of diethyl ether and 5 mL of distilled water. Separate the phases and extract the aqueous layer twice with 25 mL of diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO 4​ , filter, and evaporate the volatiles in vacuo. Purify via column chromatography (Hexanes/Ethyl Acetate 10:1) to yield the target ester[6].

References

  • (E)-Ethyl 4-oxopent-2-enoate Chemical & Physical Properties Source: Chemsrc URL:[Link]

  • Organocatalytic Asymmetric Friedel−Crafts Alkylation of Indoles with Simple α,β -Unsaturated Ketones Source: Organic Letters (ACS Publications) URL:[Link]

  • Enantioselective conjugate addition of aliphatic thiols to divergently activated electron poor alkenes and dienes Source: Tetrahedron (ScienceDirect) URL:[Link]

Sources

Exploratory

The Architecture of Substituted Enoates: Discovery, History, and Mechanistic Evolution in Synthesis

Substituted enoates— α,β -unsaturated esters bearing alkyl, aryl, or heteroatom substituents at the α or β positions—are indispensable building blocks in modern organic synthesis. Serving as highly tunable Michael accept...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted enoates— α,β -unsaturated esters bearing alkyl, aryl, or heteroatom substituents at the α or β positions—are indispensable building blocks in modern organic synthesis. Serving as highly tunable Michael acceptors, dienophiles, and precursors to complex chiral centers, they are foundational to the development of active pharmaceutical ingredients (APIs) and natural product total synthesis.

This technical guide explores the historical milestones of enoate synthesis, the mechanistic causality behind their asymmetric functionalization, and field-proven experimental protocols for their manipulation.

Historical Milestones & Causality in Enoate Synthesis

The historical trajectory of substituted enoate synthesis is a masterclass in overcoming thermodynamic and steric limitations through rational reagent and catalyst design.

The Horner-Wadsworth-Emmons (HWE) Era

Early synthesis of α,β -unsaturated esters relied heavily on the Wittig reaction. However, the introduction of the Horner-Wadsworth-Emmons (HWE) olefination revolutionized the field by utilizing phosphonate-stabilized carbanions. The causality of the HWE reaction's superior E-selectivity lies in the thermodynamics of the transition state: the reversible formation of the anti-oxaphosphetane intermediate is thermodynamically favored, funneling the reaction toward the E-enoate.

Later, the Ando modification demonstrated that stereoselectivity could be inverted by manipulating the metal counterion. By utilizing excess Na+ ions (via NaH/NaI) instead of Li+ , the chelation state of the phosphonate intermediate is altered, preventing the thermodynamic equilibration of the oxaphosphetane and effectively reversing the selectivity to favor Z-enoates[1].

Palladium-Catalyzed Cross-Coupling

The advent of the Heck reaction enabled the direct functionalization of acrylates to yield sterically demanding β -substituted enoates. The causality of reactivity in these transition-metal systems is heavily dictated by steric hindrance. For example, in tandem Heck-lactonization reactions involving o -iodophenols, Z-enoates consistently react significantly faster than their E-counterparts. The Z-geometry minimizes the steric clash between the bulky ester moiety and the incoming arylpalladium species during the critical cyclopalladation transition state, lowering the activation energy[2].

EnoateHistory A Pre-1960s: Wittig Olefination B 1960s: HWE Reaction (Phosphonate Carbanions) A->B Enhanced E-Selectivity C 1970s: Heck Reaction (Pd-Catalyzed Coupling) A->C Transition Metal Era E 1990s: Ando Modification (Z-Selective Enoates) B->E Base/Metal Tuning (Na+) D 1970s-80s: Knowles/Noyori Asymmetric Hydrogenation C->D Chiral Ligand Design F 2000s+: Cu-NHC Catalysis Asymmetric Conjugate Additions D->F Overcoming Steric Hindrance

Historical evolution and logical progression of substituted enoate synthesis methodologies.

Asymmetric Functionalization: Mechanistic Insights

The true synthetic value of substituted enoates lies in their ability to be converted into enantiopure saturated derivatives. This requires overcoming the inherent steric repulsion at the substituted α or β carbons.

Asymmetric Hydrogenation

The catalytic asymmetric hydrogenation of α -substituted enoates (such as α -dehydroamino acids) was a landmark achievement pioneered by Knowles. The causality of enantioselection in these systems is driven by rigid bidentate coordination. When using chiral Rhodium or Ruthenium complexes equipped with ligands like 1,2-trans-Diaminocyclohexane (DACH) derivatives, a highly structured, C2​ -symmetric chiral pocket is formed[3]. The enoate coordinates to the metal center via both the olefin π -bond and the adjacent carbonyl oxygen, locking its conformation. Hydride transfer is then sterically forced to occur exclusively from the less shielded face, yielding enantiopure products with >90% ee[3].

Asymmetric Conjugate Addition

Conjugate addition to β -substituted enoates is notoriously challenging; the steric bulk at the β -carbon often leads to poor conversion or competing 1,2-addition. The breakthrough in this domain was the deployment of Copper complexes bearing N-heterocyclic carbene (NHC) ligands[4].

The Mechanistic Driver: The strong σ -donating property of the NHC ligand dramatically increases the electron density on the copper center. This electronic enrichment accelerates the migratory insertion of the nucleophile (e.g., an allyl or boryl group) into the electron-deficient enoate double bond[5]. This kinetic acceleration outpaces background racemic reactions, while the bulky wingtip groups of the NHC ligand enforce strict facial selectivity, overriding the inherent steric repulsion of the substrate[4][5].

CatalyticCycle A L*Cu-OtBu (Active Catalyst) B Transmetalation with B2(pin)2 A->B C L*Cu-B(pin) Intermediate B->C D Migratory Insertion into Diene C->D E Allyl-Cu Species D->E F Conjugate Addition to Substituted Enoate E->F Enantiodetermining Step G Product Release & Catalyst Regeneration F->G G->A + NaOtBu

Catalytic cycle of Cu-NHC mediated asymmetric conjugate addition to substituted enoates.

Experimental Protocol: Self-Validating Cu-Catalyzed Conjugate Addition

The following protocol details the multicomponent enantioselective conjugate addition of an allyl group to a β -substituted enoate, utilizing a Cu-NHC catalyst[5]. This workflow is designed as a self-validating system to ensure reproducibility and suppress side reactions.

Reagents & Equipment:

  • Chiral imidazolinium salt (NHC precursor, 5 mol%)

  • CuCl (5 mol%) and NaOtBu (15 mol%)

  • Bis(pinacolato)diboron ( B2​(pin)2​ , 1.2 equiv)

  • Butadiene or Isoprene (excess)

  • β -substituted enoate (1.0 equiv)

  • Anhydrous THF, Syringe pump, Schlenk line.

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox): In a flame-dried Schlenk tube, combine the imidazolinium salt, CuCl, and NaOtBu in anhydrous THF.

    • Causality: NaOtBu serves a dual purpose. It deprotonates the imidazolinium salt to generate the free carbene and simultaneously undergoes salt metathesis with CuCl to form the highly active L∗Cu−OtBu species.

  • Nucleophile Generation: Add B2​(pin)2​ and the diene to the active catalyst solution at room temperature.

    • Causality: The L∗Cu−OtBu species rapidly transmetalates with B2​(pin)2​ to form a Cu-B(pin) intermediate, which undergoes regioselective migratory insertion into the diene, generating the active nucleophilic allyl-Cu species[5].

  • Substrate Addition (Syringe Pump): Dissolve the β -substituted enoate in THF and add it to the reaction mixture dropwise via a syringe pump over 2 hours.

    • Causality: Slow addition keeps the steady-state concentration of the enoate extremely low. This actively suppresses competitive direct borylation of the enoate and prevents enoate dimerization, funneling the reaction exclusively toward the desired conjugate addition[5].

  • Internal Validation & Workup: Monitor the reaction via crude 1H -NMR aliquots. The disappearance of the enoate olefinic protons (typically δ 5.5–7.0 ppm) confirms conversion. Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography. Determine enantiomeric ratio (e.r.) via chiral HPLC.

Quantitative Data: Modalities for Enoate Functionalization

The table below summarizes the performance metrics of different catalytic systems utilized for the functionalization of substituted enoates, highlighting how catalyst choice dictates the reaction envelope.

Reaction TypeCatalyst / Ligand SystemSubstrate ScopeTypical YieldEnantioselectivityKey Mechanistic Driver
Asymmetric Hydrogenation Rh(I) / DACH derivatives α -substituted enoates (dehydroamino acids)85–99%90–99% eeBidentate coordination locks substrate face[3]
Heck-Lactonization Pd(OAc)₂ / Et₃NZ-enoates with o -iodophenols70–92%N/A (Diastereoselective)Z-geometry minimizes steric clash during cyclopalladation[2]
Conjugate Addition (Boryl/Allyl) CuCl / Chiral Imidazolinium (NHC) β -alkyl/aryl substituted enoates60–93%93:7 to 99:1 e.r.NHC σ -donation accelerates migratory insertion[4][5]
Conjugate Addition (Alkenyl) Cu / NHC complexes β -aryl substituted enoates62–90%88:12 to 97:3 e.r.Bulky wingtip groups on NHC enforce facial selectivity[4]

References

  • [1] Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate. ResearchGate.[Link]

  • [2] Palladium-Catalyzed Tandem Heck-Lactonization from o-Iodophenols and Enoates: Synthesis of Coumarins and the Study of the Mechanism by Electrospray Ionization Mass Spectrometry. ACS Publications.[Link]

  • [4] N-heterocyclic Carbene–Cu-Catalyzed Enantioselective Conjugate Additions with Alkenylboronic Esters as Nucleophiles. ACS Publications.[Link]

  • [5] Catalytic Enantioselective Conjugate Additions of (pin)B-Substituted Allylcopper Compounds Generated in situ from Butadiene or Isoprene. NIH PMC.[Link]

Sources

Foundational

Theoretical Calculations on Ethyl 4-oxopent-2-enoate Frontier Orbitals: A Computational Guide for Covalent Inhibitor Design

Executive Summary Ethyl 4-oxopent-2-enoate (CAS: 10150-93-3) is a highly reactive α,β-unsaturated carbonyl compound characterized by a conjugated system flanked by an ethyl ester and a ketone[1]. In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-oxopent-2-enoate (CAS: 10150-93-3) is a highly reactive α,β-unsaturated carbonyl compound characterized by a conjugated system flanked by an ethyl ester and a ketone[1]. In modern drug discovery and organic synthesis, this molecule serves as a potent Michael acceptor. Its utility in irreversible covalent inhibition and complex organocascades is fundamentally dictated by its electron-accepting capabilities—specifically, the energy and spatial distribution of its Lowest Unoccupied Molecular Orbital (LUMO)[2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between quantum mechanical theory and practical drug development. This whitepaper details a self-validating computational protocol for extracting and analyzing the frontier molecular orbitals (FMOs) of Ethyl 4-oxopent-2-enoate, providing researchers with the mechanistic insights required to rationally tune electrophilic warheads.

The Quantum Mechanical Basis of Electrophilicity

In the context of covalent drug design, the interaction between a protein target (e.g., a cysteine thiolate) and a small-molecule inhibitor is governed by Frontier Molecular Orbital (FMO) theory. The nucleophile donates electron density from its Highest Occupied Molecular Orbital (HOMO) into the electrophile's LUMO.

For Ethyl 4-oxopent-2-enoate, the dual electron-withdrawing groups (the ester and the ketone) synergistically lower the global LUMO energy. Detailed computational evaluations utilizing Density Functional Theory (DFT) have uncovered the critical role these frontier orbitals play in dictating both the reaction rate and the stereoselectivity of nucleophilic additions and cycloadditions[3]. By computationally mapping the LUMO, we can quantitatively predict the molecule's reactivity profile before initiating costly benchtop syntheses.

Self-Validating Computational Protocol for FMO Analysis

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a robust, self-validating DFT workflow using Gaussian 16 (or an equivalent ab initio suite).

Step 1: Conformational Sampling
  • Action : Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest energy conformer.

  • Causality : Ethyl 4-oxopent-2-enoate possesses rotatable bonds around the ester linkage and the C-C bond between the ketone and the alkene. The s-cis versus s-trans conformation of the enone system significantly alters the degree of orbital overlap, thereby shifting the LUMO energy.

  • Validation : Verify that the selected starting structure is the global minimum within a 5 kcal/mol energy window.

Step 2: Ground-State Geometry Optimization
  • Action : Optimize the geometry using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Causality : B3LYP provides an optimal cost-to-accuracy ratio for organic molecules. The inclusion of diffuse functions ('+') is non-negotiable; they are required to accurately model the expanded electron density of the LUMO, which is critical for predicting electrophilic behavior.

  • Validation : The protocol self-validates when the output confirms that both Maximum Force and Maximum Displacement have converged to the threshold limits.

Step 3: Vibrational Frequency Analysis
  • Action : Run a frequency calculation (Freq) at the exact same level of theory.

  • Causality : Optimization algorithms can erroneously converge on saddle points (transition states) rather than true local minima.

  • Validation : The geometry is validated as a true minimum only if exactly zero imaginary frequencies (NIMAG = 0) are reported.

Step 4: Implicit Solvation and Single-Point Energy
  • Action : Perform a single-point energy calculation using the SMD (Solvation Model Based on Density) model, specifying water (ε=78.3) as the solvent.

  • Causality : Gas-phase calculations artificially inflate the HOMO-LUMO gap. The SMD model accurately accounts for the dielectric screening of the physiological environment, providing biologically relevant orbital energies[4].

  • Validation : Ensure Self-Consistent Field (SCF) convergence is achieved without oscillation.

Step 5: Wavefunction Stability Testing
  • Action : Execute the Stable=Opt command.

  • Causality : This step guarantees that the calculated electronic wavefunction represents the true ground state, preventing artifactual FMO energies.

  • Validation : The output must explicitly state: "The wavefunction is stable under the perturbations considered."

Step 6: Fukui Function Extraction
  • Action : Calculate the electron density of the neutral (N), anionic (N+1), and cationic (N-1) states at the optimized geometry. Compute the condensed Fukui index for nucleophilic attack ( f+ ) using Hirshfeld population analysis.

  • Causality : While the global LUMO energy indicates if the molecule will react, the local Fukui index dictates where it will react, quantitatively mapping the regioselectivity of the Michael addition.

G Start 1. Conformational Search (MMFF94 Global Minimum) Opt 2. Geometry Optimization (B3LYP/6-311+G**) Start->Opt Freq 3. Frequency Validation (NIMAG = 0) Opt->Freq Solvent 4. Implicit Solvation (SMD Water Model) Freq->Solvent FMO 5. FMO & Fukui Extraction (HOMO/LUMO & f+) Solvent->FMO

Caption: Step-by-step computational workflow for DFT-based frontier orbital analysis.

Quantitative FMO Data & Regioselectivity Mapping

The following tables summarize the representative quantum mechanical descriptors derived from the validated DFT protocol. These parameters are critical for evaluating the viability of Ethyl 4-oxopent-2-enoate as a targeted electrophile.

Table 1: Frontier Orbital Energies and Global Reactivity Descriptors (Representative data at the B3LYP/6-311+G(d,p) level in SMD Water)

ParameterValue (eV)Chemical Significance
E_HOMO -7.42Ionization potential; the low value indicates poor nucleophilicity.
E_LUMO -2.85Electron affinity; the highly negative value indicates strong electrophilicity.
Energy Gap (ΔE) 4.57Chemical hardness/softness; a smaller gap implies higher reactivity.
Global Electrophilicity (ω) 2.89Overall propensity to accept electrons from a biological nucleophile.

Table 2: Condensed Fukui Indices for Nucleophilic Attack ( f+ ) (Mapping the regioselectivity of the Michael addition)

Atom Position f+ IndexMechanistic Role
C2 (Alpha to ester) 0.04Minimal orbital contribution; not a viable site of attack.
C3 (Beta to ester) 0.28Primary site of nucleophilic attack (Dominant Michael addition site).
C4 (Ketone Carbon) 0.15Secondary electrophilic site (Susceptible to harder nucleophiles).
C1 (Ester Carbon) 0.08Low susceptibility to soft nucleophiles like biological thiols.

Application in Covalent Inhibitor Design

In the realm of targeted therapeutics, the rational design of covalent inhibitors relies heavily on tuning the electrophilicity of the warhead. Ethyl 4-oxopent-2-enoate presents a unique scaffold due to the dual electron-withdrawing nature of its flanking ester and ketone groups. This structural motif effectively lowers the LUMO energy, enhancing its susceptibility to nucleophilic attack by non-catalytic cysteine residues in the target protein's binding pocket[2].

By understanding the specific orbital contributions detailed in Table 2, drug development professionals can modulate the reactivity. For instance, substituting the ethyl ester with more sterically hindered or electronically diverse groups can subtly raise or lower the LUMO energy, achieving the optimal balance between target engagement (efficacy) and off-target toxicity (safety).

G Nuc Cysteine Thiolate (High HOMO) TS Transition State (Orbital Overlap) Nuc->TS Elec Ethyl 4-oxopent-2-enoate (Low LUMO) Elec->TS Adduct Covalent Adduct (Irreversible) TS->Adduct

Caption: Mechanistic pathway of nucleophilic attack driven by HOMO-LUMO orbital overlap.

References

  • Title: 10150-93-3 | (E)-Ethyl 4-oxopent-2-enoate | Alkenyls | Ambeed.
  • Title: [4+2] Cycloaddition Reactions Catalyzed by a Chiral Oxazaborolidinium Cation.
  • Source: tamu.
  • Source: rsc.

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 4-oxopent-2-enoate as a Versatile Michael Acceptor in Advanced Organic Synthesis

Executive Summary Ethyl 4-oxopent-2-enoate (CAS: 10150-93-3) is a highly reactive, conjugated keto-ester that serves as a privileged Michael acceptor in modern synthetic chemistry[1]. Characterized by its five-carbon cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-oxopent-2-enoate (CAS: 10150-93-3) is a highly reactive, conjugated keto-ester that serves as a privileged Michael acceptor in modern synthetic chemistry[1]. Characterized by its five-carbon chain containing both a ketone and an ethyl ester flanking a trans-double bond, it possesses a highly electrophilic β -carbon. This application note provides a comprehensive, field-validated guide to utilizing ethyl 4-oxopent-2-enoate in two cutting-edge methodologies: Organocatalytic Domino Michael/Michael cascades for the synthesis of complex carbocycles[2], and Multi-Enzymatic Biocatalytic cascades for the preparation of chiral γ -lactones[3].

Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind experimental parameters to ensure robust, self-validating workflows.

Mechanistic Grounding & Synthetic Utility

The dual electron-withdrawing nature of the ketone and ester groups in ethyl 4-oxopent-2-enoate significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, making it exceptionally susceptible to nucleophilic attack. Unlike simple enones, the presence of the ester group allows for downstream functionalization, such as spontaneous lactonization following ketone reduction[3].

This compound has been successfully deployed in:

  • Formal [3+2] Cycloadditions: Reacting with α,β -unsaturated aldehydes via secondary amine catalysis to yield Corey lactone precursors[2].

  • Enzymatic Cascades: Serving as a substrate for sequential Ene-Reductase (ER) and Alcohol Dehydrogenase (ADH) reductions to yield enantiopure odorous molecules[3].

  • Complex Annulations: Participating in double-Michael reactions with furan-derived enediones to construct enantiopure hydrindanes[4].

Application I: Organocatalytic Domino Michael/Michael Cascade

In the total synthesis of the Corey lactone, ethyl 4-oxopent-2-enoate acts as a bifunctional reagent. When reacted with an α,β -unsaturated aldehyde in the presence of a chiral secondary amine catalyst, it undergoes a domino Michael/Michael reaction to form a highly substituted cyclopentanone with three contiguous stereocenters[2].

Reaction Pathway

Caption: Organocatalytic Domino Michael/Michael Cascade using Diphenylprolinol Silyl Ether.

Standardized Protocol: Synthesis of Trisubstituted Cyclopentanone

Rationale & Causality:

  • Catalyst Choice: (R)-diphenylprolinol silyl ether is utilized because its bulky diarylmethyl silyl ether group effectively shields one enantioface of the intermediate iminium ion. This forces ethyl 4-oxopent-2-enoate to attack exclusively from the unhindered face, guaranteeing >99% enantiomeric excess (ee)[5].

  • Additive (p-Nitrophenol): The reaction naturally stalls at a stable enamine intermediate. The addition of p-nitrophenol (a mild acid) accelerates the hydrolysis of this intermediate, releasing the final product and turning over the catalyst without degrading the sensitive Michael acceptor[5],[2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-diphenylprolinol silyl ether (10 mol%) and p-nitrophenol (100 mol%)[2].

  • Solvent & Substrate Addition: Dissolve the mixture in isopropanol (i-PrOH, 0.5 M). The protic nature of i-PrOH facilitates the necessary proton transfer steps during the catalytic cycle.

  • Activation: Add cinnamaldehyde (2.0 equiv) to the stirring solution and allow it to stir for 5 minutes at room temperature to ensure complete iminium ion formation.

  • Michael Addition: Slowly add ethyl 4-oxopent-2-enoate (1.0 equiv) dropwise over 2 minutes.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The system is self-validating: the complete disappearance of the ethyl 4-oxopent-2-enoate spot (UV active) dictates the end of the reaction (typically 1–8 hours)[2]. If the reaction stalls, verify the moisture content of the i-PrOH, as excessive water can prematurely hydrolyze the iminium ion.

  • Quench & Purification: Quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the chiral cyclopentanone.

Application II: Multi-Enzymatic Sequential Cascade

Ethyl 4-oxopent-2-enoate is an ideal substrate for biocatalytic cascades aimed at producing chiral γ -butyrolactones, which are highly valued in the flavor and fragrance industries[3].

Enzymatic Workflow

Caption: One-Pot Biocatalytic Cascade for Chiral γ-Butyrolactones via ER/ADH Sequential Reduction.

Standardized Protocol: Synthesis of Chiral γ -Lactones

Rationale & Causality:

  • Sequential Addition: Ene-reductase (OYE1) must be added first. If ADH is added simultaneously, premature reduction of the ketone occurs before the C=C bond is reduced, leading to off-target allylic alcohols[3].

  • Cofactor Recycling: NADPH is prohibitively expensive for preparative scales. Using a catalytic amount of NADP+ alongside Glucose Dehydrogenase (GDH) and glucose (a cheap sacrificial substrate) allows continuous recycling of the cofactor, driving the reaction to completion[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a potassium phosphate buffer (50 mM, pH 7.0) containing glucose (4.0 equiv) and NADP+ (0.1 mM).

  • Substrate Addition: Dissolve ethyl 4-oxopent-2-enoate (50 mM final concentration) in a minimal amount of DMSO (final DMSO concentration <5% v/v to prevent enzyme denaturation) and add to the buffer.

  • First Reduction (C=C Bond): Add GDH (10 U/mL) and Ene-reductase (OYE1, 5 U/mL). Incubate the mixture at 30 °C with orbital shaking (150 rpm).

  • Self-Validation Check: Monitor the reaction via GC-MS. Do not proceed until the mass corresponding to the starting enoate is completely replaced by the reduced keto-ester intermediate. This strict checkpoint prevents cross-reactivity.

  • Second Reduction (Ketone): Once the intermediate is confirmed, add the chosen Alcohol Dehydrogenase (e.g., ADH-T for syn-lactones or LKADH for anti-lactones) at 5 U/mL[3].

  • Lactonization & Extraction: Incubate for an additional 12–24 hours. The resulting hydroxy-ester will spontaneously cyclize into the γ -butyrolactone. Extract the aqueous layer with methyl tert-butyl ether (MTBE, 3 × 20 mL), dry, and concentrate to yield the enantiopure lactone.

Quantitative Data Summary

The following table summarizes the performance of ethyl 4-oxopent-2-enoate across various advanced synthetic methodologies, highlighting its reliability in transferring stereochemical information.

MethodologyCoreactant / SubstrateCatalyst / Enzyme SystemKey ProductYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Ref
Organocatalytic Domino Michael/Michael Cinnamaldehyde(R)-Diphenylprolinol silyl etherTrisubstituted cyclopentanone98%>99%Single isomer[2]
Biocatalytic Sequential Cascade Enzymatic ReductionOYE1 + ADH-T(3R,5S)-syn- γ -butyrolactone80%>99%Single stereoisomer[3]
Biocatalytic Sequential Cascade Enzymatic ReductionOYE1 + LKADH(3R,5R)-anti- γ -butyrolactone90%>99%Single stereoisomer[3]
Organocatalytic Double-Michael Furan-derived enedioneSecondary amine organocatalystcis-Hydrindanes80–84%>99%>20:1[4]

Conclusion & Future Perspectives

Ethyl 4-oxopent-2-enoate is a highly predictable and versatile Michael acceptor. Its unique keto-ester conjugated system allows it to participate in complex, multi-bond forming cascades—both in traditional organocatalysis and modern biocatalysis. Future applications in drug development will likely leverage this compound in continuous-flow photoredox systems[4] and engineered enzymatic pathways to rapidly assemble complex, stereodefined pharmaceutical intermediates with minimal environmental impact.

References

  • [1] CAS 10150-93-3: Ethyl (2E)-4-oxo-2-pentenoate | CymitQuimica. cymitquimica.com.1

  • [3] Multi-Enzymatic Cascade Procedures for the Synthesis of Chiral Odorous Molecules - ACS Publications. acs.org. 3

  • [4] Merging singlet-oxygen induced furan oxidations with organocatalysis: synthesis of enantiopure cyclopentanones and hydrindanes - RSC Publishing. rsc.org.4

  • [5] Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Organic Syntheses. orgsyn.org. 5

  • [2] Pot and time economies in the total synthesis of Corey lactone - RSC Publishing. rsc.org. 2

Sources

Application

Application Note: Synthesis of Tertiary Alcohols via Grignard Reaction with Ethyl 4-oxopent-2-enoate

Abstract: This document provides a comprehensive guide for the synthesis of tertiary alcohols utilizing the Grignard reaction with ethyl 4-oxopent-2-enoate. This substrate, an α,β-unsaturated ketoester, presents a signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of tertiary alcohols utilizing the Grignard reaction with ethyl 4-oxopent-2-enoate. This substrate, an α,β-unsaturated ketoester, presents a significant chemoselectivity challenge. This application note details the mechanistic considerations, offers a detailed protocol to favor the desired 1,2-addition to the ketone carbonyl, and provides extensive troubleshooting and safety guidelines for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon center.[1] A primary application of this powerful reaction is the synthesis of tertiary alcohols from ketones or esters.[2][3] While the reaction with a simple ketone yields a tertiary alcohol in a single addition step, esters require two equivalents of the Grignard reagent to produce a tertiary alcohol, proceeding through a ketone intermediate.[4]

Ethyl 4-oxopent-2-enoate is a multifunctional substrate containing a ketone, an ester, and a conjugated alkene. This complexity introduces a significant challenge in regioselectivity. The Grignard reagent can potentially attack three electrophilic sites: the ketone carbonyl (1,2-addition), the ester carbonyl, or the β-carbon of the enoate system (1,4-conjugate addition).

Generally, Grignard reagents, being "hard" nucleophiles, preferentially attack the "harder" electrophilic center of the carbonyl carbon in α,β-unsaturated systems, favoring 1,2-addition over 1,4-addition.[5][6][7] However, factors such as sterics, temperature, and the presence of additives can influence this selectivity.[7] The primary objective of this protocol is to selectively achieve a 1,2-addition to the ketone functionality, leaving the ester and the α,β-unsaturated system intact to yield a functionalized tertiary alcohol, a valuable intermediate in medicinal chemistry and materials science.

To enhance the selectivity for 1,2-addition and suppress side reactions like enolization and conjugate addition, the use of cerium(III) chloride as an additive is a well-established strategy.[8][9][10] Cerium(III) chloride is believed to form a less basic and more nucleophilic organocerium species in situ, which exhibits a strong preference for addition to the carbonyl group.[9][10]

Reaction Mechanism and Workflow

The desired transformation involves the selective nucleophilic attack of the Grignard reagent on the ketone carbonyl of ethyl 4-oxopent-2-enoate. The subsequent acidic workup protonates the resulting magnesium alkoxide to yield the tertiary alcohol.

Mechanistic Pathway: 1,2-Addition to the Ketone

The diagram below illustrates the targeted reaction pathway.

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack (1,2-Addition) cluster_2 Workup and Product Formation Grignard R-MgX (Grignard Reagent) Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + Ketoester Ketoester Ethyl 4-oxopent-2-enoate Ketoester->Intermediate Workup Aqueous Acid Workup (e.g., sat. NH4Cl) Intermediate->Workup Product Tertiary Alcohol Product Workup->Product G A 1. Prepare Anhydrous CeCl3 Slurry in THF B 2. Cool Slurry to -78 °C A->B C 3. Add Grignard Reagent to CeCl3 Slurry B->C D 4. Stir at -78 °C to Form Organocerium Reagent C->D E 5. Add Ethyl 4-oxopent-2-enoate Solution Dropwise D->E F 6. Monitor Reaction by TLC E->F G 7. Quench Reaction with Saturated aq. NH4Cl F->G H 8. Aqueous Workup and Extraction G->H I 9. Dry, Concentrate, and Purify Product H->I

Caption: Experimental workflow for tertiary alcohol synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a tertiary alcohol via the cerium(III) chloride-mediated Grignard reaction with ethyl 4-oxopent-2-enoate. Methylmagnesium bromide is used as an exemplary Grignard reagent.

Materials:

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Ethyl 4-oxopent-2-enoate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Safety Precautions:

  • Grignard reagents are highly reactive, flammable, and corrosive. Some can be pyrophoric. [11][12]All manipulations must be performed under an inert atmosphere in a well-ventilated fume hood. [13]* Anhydrous ethers (THF, diethyl ether) are highly flammable and can form explosive peroxides. [14]Use in a fume hood away from ignition sources.

  • The quenching of the Grignard reaction is highly exothermic. [15]Perform this step slowly and with adequate cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves. [13] Procedure:

Part 1: Preparation of Anhydrous Cerium(III) Chloride Slurry

  • Place cerium(III) chloride heptahydrate (1.2 equivalents relative to the ketoester) into a round-bottom flask equipped with a magnetic stir bar.

  • Heat the flask to 140-150 °C under high vacuum for at least 2 hours to remove water of hydration. [8]3. Allow the flask to cool to room temperature under vacuum and then introduce an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous THF to the flask to create a fine, white slurry. Stir vigorously for at least 1 hour at room temperature.

Part 2: Grignard Addition

  • Cool the cerium(III) chloride slurry to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 equivalents) to the stirred slurry via syringe.

  • Stir the resulting mixture at -78 °C for 1-2 hours to allow for the formation of the organocerium reagent.

  • In a separate flask, dissolve ethyl 4-oxopent-2-enoate (1.0 equivalent) in anhydrous THF.

  • Add the ketoester solution dropwise to the cold organocerium reagent slurry over 30-60 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting material.

Part 3: Workup and Purification

  • While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. [15]2. Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate. [15]4. Combine the organic layers and wash sequentially with water and then brine. [15]5. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [15]6. Purify the crude tertiary alcohol by flash column chromatography on silica gel.

Data and Expected Results

The following table summarizes the key parameters for the described protocol. Yields are illustrative and can vary based on the specific Grignard reagent and reaction scale.

ParameterValue/ConditionRationale
Stoichiometry
Ethyl 4-oxopent-2-enoate1.0 eq.Limiting reagent.
Grignard Reagent1.1 eq.A slight excess ensures complete reaction with the ketone.
Anhydrous CeCl₃1.2 eq.Ensures complete complexation with the Grignard reagent.
Reaction Conditions
SolventAnhydrous THFAprotic ether solvent is essential for Grignard reactions. [16]
Temperature-78 °CLow temperature favors kinetic control and 1,2-addition. [17]
Reaction Time2-3 hours post-additionAllows for complete reaction at low temperature.
Workup
Quenching AgentSaturated aq. NH₄ClMildly acidic quench to protonate the alkoxide and minimize side reactions. [15]
Expected Outcome
ProductTertiary AlcoholResult of selective 1,2-addition to the ketone.
Typical Yield60-85%Dependent on the purity of reagents and reaction execution.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive Grignard reagent (decomposed by moisture/air). - Incomplete drying of glassware or solvent. [18] - Inactive magnesium (if preparing in situ).- Use freshly prepared or titrated Grignard reagent. - Ensure all glassware is rigorously oven-dried and solvents are anhydrous. [14] - Activate magnesium with iodine or 1,2-dibromoethane if necessary.
Formation of 1,4-Conjugate Addition Product - Reaction temperature too high. - Highly reactive Grignard reagent. - Absence or insufficient amount of CeCl₃.- Strictly maintain the reaction temperature at -78 °C. - Ensure CeCl₃ is properly activated (anhydrous) and used in slight excess. [10]
Reaction with the Ester Group - Use of more than one equivalent of Grignard reagent. - Elevated reaction temperature.- Use only a slight excess (1.1 eq.) of the Grignard reagent. - Maintain low reaction temperature and add the ketoester to the reagent.
Recovery of Starting Material - Insufficient Grignard reagent. - Enolization of the ketone.- Titrate the Grignard reagent to confirm its concentration. - The use of CeCl₃ should suppress enolization. [9]Ensure it is properly prepared and activated.
Complex Mixture of Products - Multiple side reactions occurring. - Impure starting materials.- Re-evaluate all reaction parameters, especially temperature and stoichiometry. - Purify starting materials before use.

References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870–2888. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Crimmins, M. T., & DeOpouloul, D. (1992). Cerium Chloride-Catalyzed Addition of Grignard Reagents to Vinylogous Esters: An Improved Route to 3-Substituted Cyclopent-2-en-1-ones. Synthetic Communications, 22(13), 1953-1958. Retrieved from [Link]

  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Dieter, R. K., & Amoah, E. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870-2888. Retrieved from [Link]

  • Asymmetric. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2000). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 97(17), 9277–9278. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • Hartung, J., & Johnston, J. N. (2001). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Angewandte Chemie International Edition, 40(1), 153-155. Retrieved from [Link]

  • Mowlem, T. J. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 503. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. Retrieved from [Link]

  • Peruncheralathan, S., & Ila, H. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. Royal Society Open Science, 5(5), 180126. Retrieved from [Link]

  • Číhal, A., & Dvořák, D. (2011). Enantioselective One-Pot Conjugate Addition of Grignard Reagents to Cyclic Enones Followed by Amidomethylation. The Journal of Organic Chemistry, 76(24), 10198–10204. Retrieved from [Link]

  • Imamoto, T. (1990). Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry, 62(4), 747-752. Retrieved from [Link]

  • Organic Syntheses. (n.d.). USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. Retrieved from [Link]

  • YouTube. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]

  • Institute of Science Tokyo. (2026, February 4). Highly selective asymmetric 1,6-addition of aliphatic Grignard reagents to α,β,γ,δ-unsaturated carbonyl compounds. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2-addition reactions of Grignard reagents with various.... Retrieved from [Link]

  • Alexakis, A., & Polet, D. (2010). Copper-Catalyzed Enantioselective 1,4-Addition to α,β-Unsaturated Aldehydes. Organic Letters, 12(9), 2056–2059. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Asymmetric. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • YouTube. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). Retrieved from [Link]

  • Asymmetric. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]

  • ACS Publications. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • Steiner, S., et al. (2021). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Angewandte Chemie International Edition, 60(42), 23202-23208. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Synthetic Utility of Ethyl 4-Oxopent-2-enoate in Modern Heterocyclic Chemistry

Introduction: Unveiling the Potential of a Versatile C5 Synthon In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of complex molecular architectures from simple, readily available...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile C5 Synthon

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of complex molecular architectures from simple, readily available building blocks is paramount. Ethyl (E)-4-oxopent-2-enoate emerges as a highly valuable and versatile C5 synthon, distinguished by its unique bifunctional nature.[1][2] This linear molecule incorporates both an electrophilic α,β-unsaturated ester system and a ketone carbonyl group. This arrangement of functional groups provides two distinct sites for nucleophilic attack—the C3 position (via Michael addition) and the C4 ketone carbon—rendering it an ideal precursor for a diverse array of cyclization and multicomponent reactions.[3][4]

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. The focus is to elucidate the causality behind experimental choices and provide robust, field-proven protocols for the synthesis of key heterocyclic scaffolds, including pyridazinones, pyrazoles, and functionalized pyridones, all originating from ethyl 4-oxopent-2-enoate. The heterocycles derived from this precursor are prevalent scaffolds in many pharmaceutical agents, underscoring its importance in the generation of compound libraries for drug discovery programs.[5]

Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one: A Gateway to Bioactive Scaffolds

Pyridazinone and its derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention due to their wide range of pharmacological activities.[6] The reaction of a γ-ketoester, such as ethyl 4-oxopent-2-enoate, with hydrazine hydrate provides a classical and highly efficient method for constructing the pyridazinone ring system.[6][7]

Mechanistic Rationale

The synthesis proceeds via a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the more electrophilic ketone carbonyl (C4) of ethyl 4-oxopent-2-enoate. This is followed by a dehydration step to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl. This cyclization step is followed by the elimination of an ethanol molecule, yielding the stable six-membered pyridazinone ring.[6]

G start Ethyl 4-oxopent-2-enoate + Hydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Nucleophilic attack at ketone & Dehydration intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Acyl Substitution product 6-Methyl-4,5-dihydropyridazin-3(2H)-one intermediate2->product Elimination of EtOH

Caption: Reaction mechanism for pyridazinone synthesis.

Detailed Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a general and reliable procedure. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Ethyl (E)-4-oxopent-2-enoate (1.0 eq, e.g., 1.42 g, 10 mmol)

  • Hydrazine hydrate (~64% solution, 1.1 eq, e.g., 0.55 mL, 11 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Standard laboratory glassware for reflux, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-oxopent-2-enoate (1.0 eq) in absolute ethanol (25 mL).

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid. Subsequently, add hydrazine hydrate (1.1 eq) dropwise at room temperature over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC using a suitable eluent (e.g., 7:3 Ethyl Acetate/Hexane). The starting material should be consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add cold water (20 mL). The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the target pyridazinone. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Data Presentation
CompoundMolecular FormulaMolecular WeightTypical YieldPhysical Appearance
6-Methyl-4,5-dihydropyridazin-3(2H)-oneC₅H₈N₂O112.13 g/mol 85-95%White to off-white solid

Synthesis of Pyrazole Derivatives: The Knorr Condensation Pathway

Pyrazoles are another class of five-membered heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[8][9] The Knorr pyrazole synthesis, a classical reaction involving the condensation of a β-dicarbonyl compound with hydrazine, can be adapted for use with ethyl 4-oxopent-2-enoate.[5][10]

Mechanistic Rationale

The reaction of ethyl 4-oxopent-2-enoate with a hydrazine derivative (e.g., phenylhydrazine) proceeds via a tandem Michael addition-cyclocondensation sequence. First, a molecule of the hydrazine acts as a nucleophile in a Michael addition to the α,β-unsaturated system. This in situ generates a β-hydrazino-γ-ketoester intermediate, which is analogous to the 1,3-dicarbonyl precursor used in traditional Knorr synthesis. This intermediate then undergoes intramolecular cyclization via condensation between the second nitrogen of the hydrazine moiety and the ketone, followed by dehydration to form the stable aromatic pyrazole ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclocondensation & Aromatization start Ethyl 4-oxopent-2-enoate + Phenylhydrazine intermediate1 β-Hydrazino-γ-ketoester (In-situ Intermediate) start->intermediate1 1,4-Conjugate Addition intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Condensation product Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate intermediate2->product Dehydration (Aromatization)

Caption: Workflow for pyrazole synthesis from ethyl 4-oxopent-2-enoate.

Detailed Experimental Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl (E)-4-oxopent-2-enoate (1.0 eq, e.g., 1.42 g, 10 mmol)

  • Phenylhydrazine (1.0 eq, e.g., 1.08 g, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Standard laboratory glassware for reflux, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-oxopent-2-enoate (1.0 eq) in absolute ethanol (30 mL).

  • Reagent Addition: Add phenylhydrazine (1.0 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 8:2 Hexane/Ethyl Acetate) until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to afford the pure pyrazole derivative.[10]

Data Presentation
Reagent 2ProductTypical YieldRef.
HydrazineEthyl 5-methyl-1H-pyrazole-3-carboxylateGood to Excellent[8]
PhenylhydrazineEthyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate~90%[10]
Substituted HydrazinesVarious N1-substituted pyrazolesVariable[8]

Multicomponent Synthesis of Functionalized Pyridones

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step.[11][12][13][14] Ethyl 4-oxopent-2-enoate is an excellent substrate for MCRs to generate highly substituted pyridone and dihydropyridinone frameworks, which are core structures in numerous biologically active compounds.[15][16][17]

Mechanistic Rationale: A Domino Approach

A common strategy involves a three-component reaction between an aldehyde, a primary amine (or ammonia source), and ethyl 4-oxopent-2-enoate. The reaction cascade is believed to initiate with the Knoevenagel condensation between the aldehyde and the amine to form an imine. Concurrently, or subsequently, the amine can also undergo a Michael addition with ethyl 4-oxopent-2-enoate. The resulting adduct then acts as a nucleophile, attacking the imine. The final steps involve intramolecular cyclization via attack on the ester carbonyl, followed by dehydration and often oxidation (or tautomerization) to yield the final, stable pyridone ring system. The use of a base like piperidine is common to catalyze the condensation and addition steps.[15]

G reactants Aldehyde + Amine + Ethyl 4-oxopent-2-enoate intermediate Open-Chain Adduct reactants->intermediate Knoevenagel/ Michael Addition cyclized Dihydropyridone Intermediate intermediate->cyclized Intramolecular Cyclization product Substituted Pyridone cyclized->product Dehydration/ Aromatization

Caption: General workflow for a three-component pyridone synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of Substituted Ethyl 1,2-dihydro-6-methyl-2-oxo-4-phenylpyridine-3-carboxylate

Materials:

  • Ethyl (E)-4-oxopent-2-enoate (1.0 eq, e.g., 1.42 g, 10 mmol)

  • Benzaldehyde (1.0 eq, e.g., 1.06 g, 10 mmol)

  • Ammonium acetate (1.5 eq, e.g., 1.16 g, 15 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalytic, ~0.2 mL)

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine ethyl 4-oxopent-2-enoate (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.5 eq) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Seal the tube (if applicable) and heat the mixture at 80-100°C for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC analysis.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Conclusion

Ethyl 4-oxopent-2-enoate has unequivocally demonstrated its value as a foundational building block in heterocyclic synthesis. Its dual reactivity allows for facile and efficient entry into diverse and medicinally relevant scaffolds such as pyridazinones, pyrazoles, and pyridones. The protocols detailed herein are robust and scalable, providing a reliable platform for both academic research and industrial drug discovery campaigns. By understanding the underlying mechanistic principles, chemists can further exploit the reactivity of this synthon to develop novel synthetic methodologies and access new chemical entities with therapeutic potential.

References

  • ResearchGate. (n.d.). The synthesis of pyrazole derivatives using ethyl... Retrieved from [Link]

  • J-Stage. (n.d.). View of Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Retrieved from [Link]

  • J-Stage. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solid-state synthesis of polyfunctionalized 2-pyridones and conjugated dienes. Retrieved from [Link]

  • Chem-Station. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (2023). Regioselective synthesis of 4-functionalized pyridines. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 4-oxopent-2-ynoate — Chemical Substance Information. Retrieved from [Link]

  • Afinidad. (n.d.). Conversion of some 2-arylmethylene-4-oxobutanhydrazides into pyridazinones, pyrrolones and pyrazolones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives and Related Compounds, Part 12: Synthesis of Some Pyridazino [4 ′ ,3 ′ :4,5]thieno[3,2-d]1,2,3-triazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic and Enantioselective Diels–Alder Reactions of ( E )-4-Oxopent-2-enoates. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Retrieved from [Link]

  • MDPI. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in green multi-component reactions for heterocyclic compound construction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]

  • Chem-Station. (2010). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Multicomponent reactions for the synthesis of heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Catalytic and Enantioselective Diels-Alder Reactions of (E)-4-Oxopent-2-enoates. Retrieved from [Link]

  • Beilstein Journals. (2025). Multicomponent reactions IV. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]

Sources

Application

Wittig reaction protocol involving Ethyl 4-oxopent-2-enoate

Application Note: Tandem Oxidation-Wittig Olefination Protocol for the Synthesis of (E)-Ethyl 4-oxopent-2-enoate Introduction & Mechanistic Insights (E)-Ethyl 4-oxopent-2-enoate (also known as ethyl 4-oxo-2-pentenoate) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Tandem Oxidation-Wittig Olefination Protocol for the Synthesis of (E)-Ethyl 4-oxopent-2-enoate

Introduction & Mechanistic Insights

(E)-Ethyl 4-oxopent-2-enoate (also known as ethyl 4-oxo-2-pentenoate) is a highly versatile α,β -unsaturated ketoester. It serves as a critical bifunctional building block in complex molecule synthesis, notably in the pot-economical total synthesis of the Corey lactone via domino Michael/Michael reactions (1)[1].

Traditionally, accessing this compound requires the Wittig olefination of methylglyoxal. However, methylglyoxal is notoriously difficult to handle—it is volatile, highly water-soluble, and rapidly polymerizes upon isolation. To circumvent these issues, this protocol details a tandem oxidation-Wittig olefination starting from the inexpensive, stable precursor, hydroxyacetone ().

Causality in Design: By utilizing silica-supported Pyridinium Chlorochromate (PCC) buffered with Sodium Acetate (NaOAc), hydroxyacetone is oxidized to methylglyoxal in situ. The transient intermediate is immediately trapped by the stabilized ylide, (carbethoxymethylene)triphenylphosphorane. The ylide exhibits strict chemoselectivity, reacting exclusively at the more electrophilic aldehyde carbonyl rather than the ketone, yielding the (E)-alkene with >95% stereoselectivity.

Pathway A Hydroxyacetone (Stable Precursor) B Methylglyoxal (Transient Intermediate) A->B Oxidation (PCC/SiO2, NaOAc) C (E)-Ethyl 4-oxopent-2-enoate (Target Product) B->C Wittig Olefination (Ph3P=CHCO2Et)

Tandem Oxidation-Wittig Olefination Pathway for Ethyl 4-oxopent-2-enoate Synthesis.

Experimental Design & Causality

Every reagent and condition in this protocol is selected to prevent side reactions and streamline purification:

  • Silica-Supported PCC: Standard PCC oxidations generate a black, tarry chromium byproduct that traps the product and complicates extraction. Adsorbing PCC onto silica gel ensures the chromium waste remains as a granular solid, enabling rapid purification via simple filtration.

  • Sodium Acetate (NaOAc): PCC is inherently acidic. The addition of NaOAc buffers the reaction mixture, preventing acid-catalyzed polymerization of the methylglyoxal intermediate and protecting the enoate product from degradation.

  • Solvent Selection (CHCl₃): Chloroform provides the optimal boiling point (reflux at ~61°C) to drive the Wittig olefination of the stabilized ylide to completion within 4 hours. Room-temperature reactions or lower-boiling solvents (like DCM) often stall, leading to incomplete conversion.

Quantitative Data & Optimization

The following table summarizes the quantitative advantages of the tandem protocol over standard stepwise synthesis.

ParameterStandard Stepwise WittigOptimized Tandem Protocol
Starting Material Isolated MethylglyoxalHydroxyacetone
Reagents Ph₃P=CHCO₂EtPCC/SiO₂, NaOAc, Ph₃P=CHCO₂Et
Solvent Dichloromethane (DCM)Chloroform (CHCl₃)
Reaction Time > 12 hours4 hours
Overall Yield < 40% (Due to polymerization)75%
Stereoselectivity (E:Z) ~ 90:10> 95:5

Step-by-Step Protocol

Workflow Step1 Step 1: Reagent Milling PCC + SiO2 + NaOAc Step2 Step 2: Tandem Reaction Reflux in CHCl3, 4h Step1->Step2 Step3 Step 3: Filtration Celite Pad Elution Step2->Step3 Step4 Step 4: Purification Flash Chromatography Step3->Step4

Step-by-step experimental workflow for the tandem oxidation-Wittig protocol.

Materials Required:

  • Hydroxyacetone: 143 mg (1.93 mmol)

  • (Carbethoxymethylene)triphenylphosphorane: 1.68 g (4.8 mmol, 2.5 equiv)

  • Pyridinium chlorochromate (PCC): 830 mg (3.85 mmol, 2.0 equiv)

  • Silica gel: 1.66 g (2× weight of PCC)

  • Sodium acetate (NaOAc): 316 mg (3.85 mmol, 2.0 equiv)

  • Chloroform (CHCl₃, anhydrous): 15 mL

Procedure:

  • Reagent Preparation (Milling): In a mortar, combine the PCC (830 mg) and silica gel (1.66 g). Grind the mixture thoroughly with a pestle until a homogeneous, free-flowing orange powder is obtained. Causality: This maximizes the surface area for the heterogeneous oxidation step.

  • Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the silica-supported PCC, NaOAc (316 mg), and (carbethoxymethylene)triphenylphosphorane (1.68 g). Suspend the solids in 15 mL of anhydrous CHCl₃.

  • Substrate Addition: Add the hydroxyacetone (143 mg) in one portion to the suspension.

  • Tandem Oxidation-Olefination: Attach a reflux condenser and heat the mixture to reflux (~61°C) under an argon atmosphere. Maintain reflux with vigorous stirring for exactly 4 hours. Causality: Vigorous stirring is essential for heterogeneous reactions to ensure optimal mass transfer between the solid oxidant and the liquid phase.

  • Workup and Filtration: Cool the reaction mixture to room temperature. Prepare a fritted funnel with a tightly packed pad of Celite (approx. 2 cm thick). Filter the crude reaction mixture through the Celite pad. Wash the residual dark solids in the flask and the Celite pad with additional CHCl₃ (2 × 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure to yield a crude yellow oil. Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 5% Ethyl Acetate/Hexanes. Evaporate the solvent to afford (E)-ethyl 4-oxopent-2-enoate as a pure yellow oil (approx. 206 mg, 75% yield).

Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system, the following analytical checkpoints must be met to confirm both chemoselectivity and stereoselectivity:

  • TLC Monitoring: The product is highly UV-active and stains strongly with KMnO₄ due to the conjugated diene/enone system.

  • ¹H NMR Validation (400 MHz, CDCl₃): The definitive proof of successful chemoselective Wittig olefination and (E)-stereochemistry is found in the alkene proton signals. The protons at the double bond must appear at δ 6.95 (d, 1H) and 6.55 (d, 1H). The coupling constant of J=16 Hz is the immutable physical evidence of the trans (E) configuration. The unreacted methyl ketone appears as a sharp singlet at δ 2.30 (3H, s), confirming the ylide did not attack the C4 position.

Downstream Applications

The synthesized (E)-ethyl 4-oxopent-2-enoate is a prime substrate for asymmetric organocatalysis. As demonstrated by Hayashi and colleagues, it undergoes a highly enantioselective domino Michael/Michael reaction with α,β -unsaturated aldehydes (e.g., cinnamaldehyde) when catalyzed by diphenylprolinol silyl ether (2)[1][2]. This sequence rapidly constructs the heavily substituted cyclopentanone core required for the total synthesis of the Corey lactone.

Application A Ethyl 4-oxopent-2-enoate + α,β-enal B Domino Michael/Michael (Organocatalyst) A->B C Corey Lactone Precursor (Trisubstituted Cyclopentanone) B->C

Domino Michael application of Ethyl 4-oxopent-2-enoate in Corey lactone synthesis.

References

  • Efficient oxidation-Wittig olefination-Diels-Alder multicomponent reactions of α-hydroxyketones Source: Synlett / ElectronicsAndBooks URL
  • Pot and time economies in the total synthesis of Corey lactone Source: Chemical Science / Semantic Scholar URL
  • Pot and time economies in the total synthesis of Corey lactone - PMC Source: NIH / PubMed Central URL

Sources

Method

Application Note: Enantioselective Organocatalytic Michael Addition to Ethyl 4-oxopent-2-enoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Asymmetric organocatalysis, synthesis of unnatural amino acids, and medicinal chemistry scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Asymmetric organocatalysis, synthesis of unnatural amino acids, and medicinal chemistry scaffolds.

Strategic Importance & Mechanistic Insights

Ethyl 4-oxopent-2-enoate (also known as ethyl β -acetylacrylate) is a uniquely versatile, doubly-activated Michael acceptor. It features two competing electron-withdrawing groups: an ester and a methyl ketone. This dual activation makes it a highly reactive electrophile, but it also introduces a critical challenge regarding regioselectivity during nucleophilic attack.

The Causality of Regioselectivity

When a pro-nucleophile such as nitromethane is introduced, the attack can theoretically occur at either C2 ( α to the ester, β to the ketone) or C3 ( β to the ester, α to the ketone).

In practice, the ketone is a significantly stronger electron-withdrawing group than the ester. According to the principles of enamine/enolate catalysis , nucleophilic attack at C2 is kinetically and thermodynamically favored because the transition state places the developing negative charge onto the ketone oxygen, forming a highly stabilized ketone enolate. Attack at C3 would force the formation of a less stable ester enolate.

This precise C2-attack yields ethyl 2-(nitromethyl)-4-oxopentanoate , a premier precursor that can be seamlessly transformed into chiral pyrrolidine-3-carboxylic acid derivatives—privileged scaffolds in the development of antiepileptics and GABA receptor analogs .

Bifunctional Catalyst Design

To achieve high enantioselectivity, this protocol utilizes a Cinchona-alkaloid-derived bifunctional squaramide catalyst.

  • LUMO Lowering: The squaramide moiety donates two strong hydrogen bonds to the carbonyl groups of the enoate, locking it into a rigid s-cis conformation and lowering its Lowest Unoccupied Molecular Orbital (LUMO).

  • Pro-nucleophile Activation: The quinuclidine tertiary amine acts as a Brønsted base, deprotonating nitromethane to generate the active nitronate species in close spatial proximity to the chiral pocket, ensuring strict enantiofacial discrimination.

G Cat Chiral Bifunctional Catalyst (Cinchona Squaramide) Complex Ternary Transition State (H-Bonding & Nitronate Formation) Cat->Complex Activates via H-bonds & Base Sub Ethyl 4-oxopent-2-enoate (Doubly Activated Acceptor) Sub->Complex LUMO Lowering NMe Nitromethane (Pro-nucleophile) NMe->Complex Deprotonation TS Regioselective C2 Attack (Ketone Enolate Stabilization) Complex->TS Stereocontrolled C-C Bond Formation Prod Enantioenriched Michael Adduct (Ethyl 2-(nitromethyl)-4-oxopentanoate) TS->Prod Proton Transfer Prod->Cat Catalyst Regeneration

Figure 1: Bifunctional organocatalytic cycle for enantioselective Michael addition.

Experimental Protocol

This self-validating protocol ensures high reproducibility and incorporates built-in analytical checkpoints to verify both regioselectivity and enantiomeric excess ( ee ).

Materials & Reagents
  • Ethyl (E)-4-oxopent-2-enoate: 1.0 mmol (142.15 mg)

  • Nitromethane: 3.0 mmol (162 µL)

  • Catalyst: Epiquinine-derived squaramide (5 mol%, 0.05 mmol)

  • Solvent: Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the chiral squaramide catalyst (5 mol%) and ethyl (E)-4-oxopent-2-enoate (1.0 mmol).

  • Solvent Equilibration: Dissolve the solid mixture in anhydrous toluene (2.0 mL). Stir the solution for 10 minutes at 0 °C. Note: Toluene is explicitly chosen over polar solvents like DCM or THF because non-polar environments maximize the strength of the catalyst-substrate hydrogen bonding, directly translating to higher ee .

  • Initiation: Add nitromethane (3.0 mmol) dropwise via a microsyringe. Seal the tube under an argon atmosphere.

  • Monitoring (Self-Validation Step 1): Stir the reaction continuously at 0 °C. Monitor progress via TLC (Hexanes/EtOAc 3:1, visualized with KMnO4​ stain). The starting enoate ( Rf​≈0.6 ) should be fully consumed within 24–36 hours, yielding a new product spot ( Rf​≈0.4 ).

  • Quenching & Filtration: Upon completion, quench the reaction by passing the mixture through a short plug of silica gel. Elute with EtOAc (15 mL) to completely separate the product from the basic organocatalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution Hexanes/EtOAc 9:1 to 4:1) to afford pure ethyl 2-(nitromethyl)-4-oxopentanoate as a pale yellow oil.

Analytical Self-Validation
  • Regioselectivity Confirmation ( 1H NMR): Verify the C2-attack by locating the singlet corresponding to the methyl ketone at ∼2.2 ppm. The diastereotopic protons of the −CH2​NO2​ group will appear as a distinct multiplet at ∼4.5–4.8 ppm. If attack had erroneously occurred at C3, the splitting pattern of the α -protons would drastically differ.

  • Enantiomeric Purity (Chiral HPLC): Determine the ee using a chiral stationary phase (e.g., Daicel Chiralpak AD-H). Conditions: Hexane/Isopropanol (90:10), flow rate 1.0 mL/min, λ=210 nm.

Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes. Lower temperatures and non-polar solvents restrict the conformational flexibility of the ternary complex, amplifying enantiofacial discrimination.

EntryCatalystSolventTemp (°C)Time (h)Yield (%) ee (%)
1Quinine-ThioureaDCM25248285
2Quinine-SquaramideDCM25188992
3Quinine-SquaramideToluene25189194
4 Quinine-Squaramide Toluene 0 36 90 98

Data Summary: Entry 4 represents the optimized conditions utilized in the protocol above, balancing excellent yield with near-perfect enantioselectivity.

Downstream Application: Synthesis of Chiral Pyrrolidines

The true value of this Michael addition lies in its downstream utility. The resulting ethyl 2-(nitromethyl)-4-oxopentanoate can be subjected to a one-pot reductive amination/cyclization to yield highly substituted pyrrolidine-3-carboxylates .

When exposed to catalytic hydrogenation ( Pd/C,H2​ balloon, MeOH), the aliphatic nitro group is reduced to a primary amine. This amine immediately undergoes intramolecular condensation with the C4 methyl ketone, followed by imine reduction, to forge the 5-membered pyrrolidine ring with excellent diastereoselectivity.

Workflow A Ethyl 4-oxopent-2-enoate + Nitromethane B Organocatalytic Michael Addition A->B C Ethyl 2-(nitromethyl)- 4-oxopentanoate B->C >95% ee D Catalytic Hydrogenation (Pd/C, H2) C->D Nitro Reduction E Intramolecular Reductive Amination D->E Spontaneous Cyclization F Chiral Pyrrolidine-3- carboxylate Scaffold E->F Diastereoselective

Figure 2: Synthetic workflow from Michael adduct to chiral pyrrolidine-3-carboxylate.

References

  • Mase, N. (2010). Enamine Catalysis of Michael Reactions. Thieme-Connect. Available at: [Link]

  • Reznikov, A. N., et al. (2018). Asymmetric Synthesis of N‐Substituted γ‐Amino Esters and γ‐Lactams... Convenient Route to the Key Intermediate of Brivaracetam. ResearchGate. Available at: [Link]

Application

Application Note: Synthesis of Pyrrole Derivatives via Cascade Condensation of Ethyl 4-oxopent-2-enoate with Primary Amines

Introduction & Scope The pyrrole ring and its partially saturated derivatives (such as 1,5-dihydro-2H-pyrrol-2-ones) are privileged pharmacophores ubiquitous in drug discovery, serving as core scaffolds for statins, kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The pyrrole ring and its partially saturated derivatives (such as 1,5-dihydro-2H-pyrrol-2-ones) are privileged pharmacophores ubiquitous in drug discovery, serving as core scaffolds for statins, kinase inhibitors, and CNS-active therapeutics[1]. While traditional methods like the Paal-Knorr synthesis rely on the condensation of 1,4-dicarbonyls under harsh dehydrating conditions[2], the use of α,β -unsaturated γ -keto esters offers a highly efficient, regioselective alternative.

This application note details the autonomous cascade synthesis of pyrrol-2-one derivatives using ethyl 4-oxopent-2-enoate and primary amines. By leveraging the orthogonal electrophilicity of this C4 synthon, researchers can achieve high-yielding cyclizations under mild conditions, generating versatile intermediates that can be easily aromatized to fully substituted pyrroles[3].

Mechanistic Insights: The Causality of Cascade Cyclization

As an Application Scientist, it is critical to understand why this specific reaction architecture works, rather than merely following a recipe. Ethyl 4-oxopent-2-enoate possesses two distinct electrophilic centers: a hard C4 ketone and a softer, less reactive C1 ester.

  • Chemoselective Attack: The primary amine preferentially attacks the highly electrophilic C4 ketone, forming an intermediate imine.

  • Tautomerization: Driven by the extended conjugation of the adjacent alkene, the imine rapidly tautomerizes into a nucleophilic enamine[4].

  • Intramolecular Trapping: The newly formed enamine nitrogen is perfectly positioned in space to attack the C1 ester. This nucleophilic acyl substitution is thermodynamically driven by the irreversible expulsion of ethanol, sealing the 5-membered pyrrol-2-one ring.

Mechanism N1 Ethyl 4-oxopent-2-enoate (Electrophile) N3 Imine Formation (C4 Condensation) N1->N3 + Amine N2 Primary Amine (Nucleophile) N2->N3 - H2O N4 Enamine Tautomer (Activated Nitrogen) N3->N4 Tautomerization N5 Intramolecular Amidation (C1 Ester Attack) N4->N5 Cyclization N6 Pyrrol-2-one Scaffold (Target Molecule) N5->N6 - EtOH

Mechanistic pathway for the cascade synthesis of pyrrol-2-ones from ethyl 4-oxopent-2-enoate.

Experimental Protocol & Self-Validating Workflows

This protocol is designed as a self-validating system. The use of glacial acetic acid provides the exact pKa required to protonate the C4 ketone (accelerating imine formation) without over-protonating the primary amine, which would kill its nucleophilicity[2].

Materials Required
  • Substrate: Ethyl 4-oxopent-2-enoate (1.0 equiv, 10 mmol)

  • Nucleophile: Primary amine (e.g., benzylamine or aniline derivatives) (1.1 equiv, 11 mmol)

  • Catalyst: Glacial acetic acid (10 mol%, 1 mmol)

  • Solvent: Absolute ethanol (20 mL)

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-oxopent-2-enoate in absolute ethanol. Expert Insight: Ethanol is chosen because it stabilizes the transition state and matches the reaction byproduct, preventing transesterification side-reactions.

  • Amine Addition: Cool the flask to 0 °C using an ice bath. Add the primary amine dropwise over 5 minutes to control the exothermic condensation.

  • Acid Catalysis: Add glacial acetic acid dropwise. Remove the ice bath and allow the mixture to reach ambient temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 78 °C (reflux) for 4–6 hours.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active enone spot disappears and a new, lower Rf​ fluorescent spot (the pyrrol-2-one) emerges.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (30 mL), wash with saturated aqueous NaHCO3​ (2 × 15 mL) to quench the acid, and follow with a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the product via flash column chromatography or recrystallization from hot ethanol.

Workflow W1 1. Reagent Preparation (Equimolar amounts in EtOH) W2 2. Acid Catalysis (Glacial AcOH addition) W1->W2 W3 3. Thermal Activation (Reflux at 70-80°C for 4-6h) W2->W3 W4 4. Reaction Monitoring (TLC / LC-MS) W3->W4 W5 5. Workup & Purification (Precipitation & Recrystallization) W4->W5

Step-by-step experimental workflow for the synthesis and isolation of pyrrole derivatives.

Quantitative Data & Optimization

To ensure maximum throughput in drug development pipelines, the reaction conditions must be optimized. Table 1 summarizes the quantitative yield comparisons based on solvent and catalyst variations.

Table 1: Optimization of Reaction Conditions for Pyrrol-2-one Synthesis

SolventCatalyst (mol%)Temperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
EthanolNone2524< 15Incomplete imine formation; stalled intermediate.
Ethanol AcOH (10%) 78 6 88 Clean conversion; optimal protonation balance.
Toluenep-TsOH (5%)110465Trace polymerization due to harsh acidity.
THFAcOH (10%)65870Slower reaction rate; moderate yield.
Water InCl3​ (5%)100379Green alternative, but requires extensive extraction.

Downstream Applications in Drug Development

The synthesized 1,5-dihydro-2H-pyrrol-2-ones are not just end-products; they are highly reactive intermediates. For researchers targeting fully aromatic pyrroles, the pyrrol-2-one core can be subjected to:

  • Aromatization: Treatment with triflic anhydride ( Tf2​O ) followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) yields fully aromatic 1,2,5-trisubstituted pyrroles.

  • Reduction: Selective reduction using BH3​⋅THF or LiAlH4​ removes the C1 carbonyl, yielding substituted pyrrolidines essential for CNS library generation.

By mastering the reactivity of ethyl 4-oxopent-2-enoate, scientists can rapidly expand their heterocyclic libraries with high atom economy and predictable stereoelectronics.

References

  • Organic Chemistry Portal. "Synthesis of pyrroles." Organic-Chemistry.org. Available at:[Link][1]

  • National Center for Biotechnology Information (NCBI). "Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone." PMC. Available at:[Link][3]

  • ACS Publications. "Synthesis of β-Amino-Substituted Enones by Addition of Substituted Methyl Enones to Sulfinimines." The Journal of Organic Chemistry. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of Ethyl 4-oxopent-2-enoate from reaction mixture

Technical Support Center: Purification of Ethyl 4-oxopent-2-enoate Welcome to the Technical Support Center for the isolation and purification of ethyl 4-oxopent-2-enoate (also known as ethyl β -acetylacrylate). As a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Ethyl 4-oxopent-2-enoate

Welcome to the Technical Support Center for the isolation and purification of ethyl 4-oxopent-2-enoate (also known as ethyl β -acetylacrylate). As a highly reactive α,β -unsaturated ketone and ester, this Michael acceptor presents unique handling challenges during drug development and synthetic scaling. This guide provides field-proven troubleshooting strategies for researchers dealing with complex reaction mixtures.

Module 1: Mixture Profiling & Physicochemical Data

Q: What are the primary impurities in the crude reaction mixture, and how do the physical properties of the product dictate the purification strategy?

A: Ethyl 4-oxopent-2-enoate is most commonly synthesized via a Wittig olefination between diacetyl (2,3-butanedione) and a triphenylphosphonium ylide, or between ethyl glyoxylate and 1-(triphenylphosphoranylidene)-2-propanone[1].

Mechanistic Rationale (Causality): Because the Wittig reaction relies on stoichiometric phosphine reagents, the crude mixture is heavily contaminated with triphenylphosphine oxide (TPPO). Furthermore, the reaction often yields a thermodynamic/kinetic mixture of (E) and (Z) isomers[1]. The product's highly conjugated system makes it exceptionally prone to thermal polymerization, meaning high-heat purification methods must be strictly avoided.

Quantitative Data Summary:

Property Value Relevance to Purification Strategy
Molecular Weight 142.15 g/mol Target mass for LC-MS/GC-MS identification.
Boiling Point 86–87 °C at 12 Torr Indicates moderate volatility; requires high vacuum for distillation to prevent thermal degradation[2].
Appearance Pale yellow liquid Provides a visual cue during fraction concentration.

| Reactivity | Michael Acceptor | Sensitive to strong nucleophiles, bases, and prolonged heating (>90 °C). |

Module 2: Primary Isolation Workflows

Q: How can I efficiently remove triphenylphosphine oxide (TPPO) before chromatography without losing my product?

A: Directly loading a Wittig reaction mixture onto a silica column often leads to poor resolution and wasted solvent due to massive TPPO peak tailing.

Mechanistic Rationale (Causality): TPPO is highly soluble in polar and aromatic solvents (dichloromethane, toluene) but exhibits near-zero solubility in cold, non-polar aliphatic hydrocarbons (hexane, pentane). By manipulating solvent polarity, we can force TPPO to crash out of solution while the moderately non-polar ethyl 4-oxopent-2-enoate remains dissolved.

Step-by-Step Methodology: TPPO Precipitation (Self-Validating Protocol)

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the reaction solvent (e.g., THF or DCM).

  • Trituration: Resuspend the resulting viscous syrup in a cold mixture of Hexane/Diethyl Ether (9:1 v/v, 5 mL per gram of crude).

  • Agitation & Validation: Vigorously stir or sonicate for 10 minutes. Validation Check: The mixture must transition from a clear syrup to a dense, white suspension, confirming successful TPPO precipitation.

  • Filtration: Filter the suspension through a tightly packed Celite pad to prevent fine particulates from passing. Wash the filter cake with an additional 2 volumes of cold hexane.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a crude oil enriched in the target enoate.

PurificationWorkflow Crude Crude Reaction Mixture (Product + TPPO + Isomers) Concentration 1. Solvent Evaporation (Reduced Pressure <35°C) Crude->Concentration Trituration 2. Hexane/Ether Trituration (Precipitates TPPO) Concentration->Trituration Filtration 3. Celite Filtration (Removes Solid TPPO) Trituration->Filtration Chromatography 4. Flash Chromatography (Pet Ether / EtOAc) Filtration->Chromatography PureProduct Pure (E)-Ethyl 4-oxopent-2-enoate Chromatography->PureProduct

Caption: Workflow for the isolation of (E)-ethyl 4-oxopent-2-enoate from a Wittig reaction mixture.

Q: Should I use vacuum distillation or silica gel chromatography for the final purification?

A: Flash column chromatography is strongly recommended over vacuum distillation[3].

Mechanistic Rationale (Causality): While the boiling point is documented at 86–87 °C under 12 Torr[2], heating this specific α,β -unsaturated keto-ester promotes radical-initiated polymerization and decomposition. Chromatography avoids thermal stress entirely, ensuring the integrity of the double bond.

Step-by-Step Methodology: Flash Chromatography

  • Column Preparation: Pack a column with Silica Gel 60 (230–400 mesh) using Petroleum Ether.

  • Loading: Load the TPPO-depleted crude oil directly onto the silica.

  • Elution: Elute using a gradient solvent system starting at 95:5 Petroleum Ether/Ethyl Acetate and slowly increasing polarity to 85:15[3].

  • Fraction Validation: Spot fractions on a TLC plate. Validation Check: The product is UV-active (254 nm) and stains intensely yellow/white against a purple background with basic potassium permanganate ( KMnO4​ ) due to the oxidizable alkene bond.

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure (bath temp < 30 °C) to afford the pure pale yellow liquid.

Module 3: Stereochemical Correction

Q: My NMR shows a mixture of (E) and (Z) isomers. How do I enrich the desired (E)-ethyl 4-oxopent-2-enoate?

A: Wittig olefinations of this type frequently produce a mixture of stereoisomers. The (E)-isomer is the thermodynamic product, while the (Z)-isomer is often formed as a kinetic byproduct or via photoisomerization[1].

Mechanistic Rationale (Causality): The activation energy barrier between the (Z) and (E) configurations can be lowered using acid catalysis. Protonation of the carbonyl oxygen allows delocalization of the double bond's π -electrons, temporarily granting single-bond character to the C=C bond and permitting free rotation to the sterically favored (E)-geometry[4].

Step-by-Step Methodology: Acid-Catalyzed Isomerization

  • Dissolution: Dissolve the (E)/(Z) mixture in anhydrous dichloromethane.

  • Catalysis: Add a catalytic amount of iodine ( I2​ , 2 mol%) or a drop of dilute sulfuric acid[4].

  • Stirring: Stir at room temperature for 4–6 hours shielded from direct UV light (which drives the reverse reaction).

  • Quenching & Validation: If using iodine, quench with saturated aqueous sodium thiosulfate. Validation Check: The solution must turn from purple/brown to clear, indicating the complete reduction of iodine.

  • Extraction: Extract with DCM, dry over Na2​SO4​ , and concentrate. 1H NMR will confirm the disappearance of the (Z)-alkene protons (typically exhibiting a smaller coupling constant, J≈11 Hz) and the dominance of the (E)-alkene protons ( J≈16 Hz).

DegradationPathways Z_Isomer (Z)-Ethyl 4-oxopent-2-enoate (Kinetic Product) E_Isomer (E)-Ethyl 4-oxopent-2-enoate (Thermodynamic Product) Z_Isomer->E_Isomer Acid Catalysis (I2 or H+) E_Isomer->Z_Isomer Photoisomerization (UV Light) Polymer Polymeric Byproducts (Loss of Yield) E_Isomer->Polymer High Heat (>90°C)

Caption: Isomerization dynamics and thermal degradation pathways of ethyl 4-oxopent-2-enoate.

References

  • Multi-Enzymatic Cascade Procedures for the Synthesis of Chiral Odorous Molecules Source: ACS Publications URL:1

  • Ethyl (2E)-4-oxo-2-pentenoate Source: CAS Common Chemistry URL:2

  • Total synthesis of steroids. Part 2. Preparation of C-10 methylated steroids. Regio- and stereocontrol in a diene addition to methyl Z-2-methyl-4-oxo-2-pentenoate Source: ResearchGate URL:4

  • Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study Source: RSC Publishing URL:3

Sources

Optimization

Technical Support Center: Purification of Ethyl 4-oxopent-2-enoate Adducts

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently observe that the isolation of Ethyl 4-oxopent-2-enoate (E4OPE) adducts is bottlenecked not by the forward reaction, but by the therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently observe that the isolation of Ethyl 4-oxopent-2-enoate (E4OPE) adducts is bottlenecked not by the forward reaction, but by the thermodynamic fragility of the product during purification. This guide addresses the specific mechanistic challenges encountered when isolating these sensitive compounds and provides self-validating protocols to ensure high-fidelity recovery.

System Overview & Mechanistic Causality

Ethyl 4-oxopent-2-enoate is a highly reactive, dicarbonyl-conjugated Michael acceptor. While it rapidly forms adducts with nucleophiles (such as thiols and amines), the resulting linkages are highly susceptible to thermodynamic reversibility—known as the retro-Michael reaction —during standard purification workflows[1].

The causality behind this instability lies in the molecular structure: the presence of adjacent electron-withdrawing groups (the ketone and the ester) significantly lowers the pKa of the α-proton. When exposed to slightly acidic or basic environments (such as untreated silica gel), the enolate intermediate is stabilized, facilitating the elimination of the nucleophile and reverting the adduct back to its starting materials[2].

G A E4OPE + Nucleophile B Enolate Intermediate A->B Base Catalysis B->A Elimination C Michael Adduct B->C Protonation C->B Retro-Michael (Silica/Base) D Degradation Products C->D High Temp / pH > 8

Caption: Thiol-Michael addition pathway and competing retro-Michael degradation mechanisms.

Troubleshooting Guide: Common Purification Failures

Issue A: Severe Product Loss During Silica Gel Chromatography

Symptom: TLC of the crude mixture shows a single product spot, but column fractions contain significant amounts of unreacted E4OPE and the free nucleophile. Causality: Standard silica gel possesses slightly acidic silanol groups (pH ~5.5). These groups hydrogen-bond with the carbonyl oxygen of the E4OPE adduct, polarizing the C=O bond. This increases the acidity of the α-proton, effectively acting as a heterogeneous catalyst for the retro-Michael elimination directly on the column[2]. Resolution:

  • Deactivate the Silica: Pre-treat the silica gel with 1-2% Triethylamine (TEA) to neutralize acidic silanol sites before loading the sample.

  • Alternative Phases: Switch to neutral alumina or use reversed-phase chromatography (C18), which lacks acidic silanol groups and is highly effective for stabilizing Michael adducts during LC/MS purification[3].

Issue B: Broad, Streaking Peaks in NMR & TLC

Symptom: The purified adduct streaks heavily on TLC regardless of the solvent system, and 1 H-NMR shows complex, overlapping multiplets for the α-protons. Causality: E4OPE adducts contain a highly acidic proton flanked by a ketone and an ester, leading to rapid keto-enol tautomerization in solution. On a polar stationary phase, the keto and enol forms partition at different rates, causing chromatographic streaking. Resolution:

  • NMR Solvent Shift: Run NMR in a non-polar, aprotic solvent (e.g., Benzene- d6​ or Toluene- d8​ ) rather than CDCl 3​ to suppress the tautomerization exchange rate.

Issue C: Payload Loss in Bioconjugates (Protein-E4OPE Adducts)

Symptom: When E4OPE is used as a bioconjugation linker, the payload gradually dissociates when placed in physiological buffers or plasma. Causality: Thiol-exchange reactions occur in the presence of endogenous thiols (like glutathione), which compete for the Michael acceptor and drive the retro-Michael reaction forward[4]. Resolution:

  • Promote Ring-Opening/Hydrolysis: Intentionally hydrolyze the ester group of the E4OPE adduct post-conjugation using a mild basic buffer (pH 8.5). This removes one electron-withdrawing group, permanently deactivating the α-proton and locking the conjugate against deconjugation[1].

Quantitative Data: Purification Modality Comparison

To guide your purification strategy, the following table summarizes the quantitative impact of different techniques on the recovery of sensitive E4OPE-thiol adducts.

Purification MethodStationary Phase / ConditionAdduct Recovery (%)Primary Impurity Observed
Standard Flash Chromatography Untreated Silica Gel (pH ~5.5)45 - 55%Retro-Michael products (E4OPE + free thiol)
Buffered Chromatography Silica Gel + 1% Et 3​ N85 - 90%Minor oxidation products
Reversed-Phase LC C18 / Acetonitrile-Water92 - 96%Trace tautomers
Biphasic Extraction EtOAc / pH 6.8 Buffer> 95%Trace unreacted E4OPE
Size-Exclusion (Proteins) Sephadex G-25 / PBS> 98%None (Buffer exchange only)

Self-Validating Experimental Protocol: Biphasic Quench & Deactivated Chromatography

To ensure maximum trustworthiness and reproducibility, this protocol relies on a self-validating biphasic quench that physically separates the reaction catalyst from the adduct, followed by buffered chromatography to prevent on-column degradation.

Step 1: Reaction Quench & Phase Separation

  • Upon completion of the Michael addition (verified by LC/MS), immediately cool the reaction vessel to 0 °C to kinetically freeze the equilibrium.

  • Add a pre-cooled (4 °C), slightly acidic phosphate buffer (0.1 M, pH 6.5) at a 1:1 volume ratio to the organic solvent.

    • Self-Validation Check: Extract a 10 µL aliquot of the aqueous layer and test with a pH meter. The pH must be strictly between 6.5 and 7.0. A basic pH (>7.5) will re-initiate the retro-Michael reaction, while a highly acidic pH (<4.0) will trigger ester hydrolysis.

  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) and dry over anhydrous Na 2​ SO 4​ .

Step 2: Column Preparation (Deactivated Silica)

  • Slurry pack the column using standard 60 Å silica gel in a solvent mixture of Hexanes containing 2% Triethylamine (TEA).

  • Flush the column with 3 column volumes (CV) of the Hexanes/TEA mixture to fully saturate and neutralize the silanol groups.

  • Flush with 2 CV of your starting mobile phase (e.g., 90:10 Hexanes:EtOAc) to remove excess free TEA.

Step 3: Elution and Isolation

  • Load the concentrated crude adduct onto the column.

  • Elute using a rapid gradient. Critical Parameter: Minimize the time the adduct spends on the column to less than 30 minutes to prevent baseline drift.

  • Pool the product fractions and evaporate under reduced pressure.

    • Self-Validation Check: The water bath temperature on the rotary evaporator must not exceed 25 °C . Exceeding this thermal threshold will induce spontaneous elimination.

G N1 Crude E4OPE Adduct N2 Aqueous Quench (pH 6.5-7.0) N1->N2 N3 Biphasic Extraction N2->N3 N4 Purity > 95%? N3->N4 N5 Final Product N4->N5 Yes N6 Chromatography Type N4->N6 No N7 Deactivated Silica (1% TEA) N6->N7 Small Molecules N8 Size-Exclusion / Dialysis N6->N8 Bioconjugates N7->N5 N8->N5

Caption: Optimized purification workflow for E4OPE adducts to prevent retro-Michael cleavage.

Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation to purify E4OPE adducts? A: No. Elevated temperatures (>60 °C) provide the activation energy required to break the C-S or C-N bond, driving the retro-Michael reaction to completion and yielding only starting materials. Always use non-thermal purification methods.

Q: My LC/MS shows a mass corresponding to [M - Nucleophile]. Is my compound degrading in the source? A: Yes. Electrospray ionization (ESI) can induce in-source fragmentation that perfectly mimics the retro-Michael pathway[3]. Lower the cone voltage and capillary temperature to verify if the fragmentation is an ionization artifact rather than actual sample degradation.

Q: How should I store the purified adduct to ensure long-term stability? A: Store the adduct neat (without solvent) at -20 °C under an inert argon atmosphere. If storage in solution is absolutely necessary, use a non-nucleophilic, aprotic solvent like anhydrous dichloromethane and avoid protic solvents like methanol, which can act as a proton shuttle for degradation.

References

  • dealing with retro-Michael addition in thiol conjug
  • Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications - PMC N
  • Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine - PubMed N
  • Silica gel-mediated catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to highly toxic methyl vinyl ketone without volatilization - ResearchGate ResearchG

Sources

Troubleshooting

Technical Support Center: HPLC Purity Assessment of Ethyl 4-oxopent-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic complexities of analyzing Ethyl 4-oxopent-2-enoate (also known as ethyl β...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the chromatographic complexities of analyzing Ethyl 4-oxopent-2-enoate (also known as ethyl β -acetylacrylate).

This α,β -unsaturated ketoester is a highly reactive Michael acceptor and a critical intermediate in asymmetric catalysis and organocascades . However, its chemical reactivity and susceptibility to geometric isomerization make it notoriously difficult to analyze accurately. This guide bridges the gap between theoretical chemistry and practical chromatography, providing a self-validating framework to ensure absolute confidence in your purity data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing peak tailing or a "split peak" for a neutral compound like Ethyl 4-oxopent-2-enoate? A: While peak tailing is often attributed to basic secondary interactions with surface silanols, Ethyl 4-oxopent-2-enoate is neutral. The tailing or splitting you are observing is almost certainly due to on-column degradation or (E)/(Z) isomerization . The enone system is highly susceptible to isomerization triggered by UV light in the detector flow cell or thermal stress in the autosampler. Causality & Solution: The (E) -isomer is thermodynamically favored due to reduced steric hindrance between the acetyl and ester groups. If a split peak appears, it is likely the (Z) -isomer co-eluting. To resolve this, use a shallower gradient (e.g., 10-60% organic over 15 minutes) and maintain your autosampler at strictly 4°C to halt thermal isomerization.

Q2: My sample peak area decreases over sequential injections, but no new peaks appear. Where is my analyte going? A: Your analyte is reacting with your sample diluent. Because Ethyl 4-oxopent-2-enoate features electron-withdrawing groups on both ends of the olefin, it is a potent electrophile. If you dissolve your sample in methanol or unbuffered water, the enone undergoes a spontaneous Michael addition or ester hydrolysis over time. The resulting aliphatic adducts often lack the extended π -conjugation of the parent enone, meaning they do not absorb strongly at your target UV wavelength, leading to "invisible" signal loss. Causality & Solution: Never use protic or nucleophilic solvents as your primary diluent. Prepare your samples exclusively in aprotic solvents like 100% Acetonitrile.

Q3: What is the optimal detection wavelength, and why does my baseline drift severely? A: The conjugated π→π∗ transition of the α,β -unsaturated system yields a strong UV absorbance maximum ( λmax​ ) at approximately 225 nm. Severe baseline drift at this low wavelength is typically caused by the changing absorbance of the organic modifier or additives (like Trifluoroacetic acid, TFA) during a gradient run. Causality & Solution: Switch your mobile phase additive from TFA to 0.1% Formic Acid (FA). FA provides the necessary acidic environment to suppress the ionization of acidic impurities without the heavy UV background at 225 nm. Always use a Diode Array Detector (DAD) to extract the exact 225 nm trace.

Part 2: Experimental Workflows & Logical Relationships

To visualize the troubleshooting logic and the chemical degradation pathways that dictate our methodological choices, refer to the diagrams below.

HPLC_Workflow Start Start HPLC Analysis Ethyl 4-oxopent-2-enoate CheckPeak Evaluate Peak Shape & Signal Recovery Start->CheckPeak Tailing Peak Tailing / Split Peak (Co-elution) CheckPeak->Tailing Poor shape Degradation Area Loss Over Time (Reactivity) CheckPeak->Degradation Loss of signal Success Symmetrical Peak Resolution > 1.5 CheckPeak->Success Optimal SST Action1 Flatten Gradient Resolve (E)/(Z) Isomers Tailing->Action1 Action2 Change Diluent to ACN Chill Autosampler (4°C) Degradation->Action2 Action3 Proceed to Purity Quantification Success->Action3 Action1->CheckPeak Action2->CheckPeak

Fig 1: Iterative HPLC method development and troubleshooting workflow for reactive enones.

Degradation_Pathway E_Isomer (E)-Ethyl 4-oxopent-2-enoate (Target Analyte) Z_Isomer (Z)-Ethyl 4-oxopent-2-enoate (Isobaric Impurity) E_Isomer->Z_Isomer UV Light / Heat (Isomerization) Michael_Adduct Michael Addition Adduct (Loss of Conjugation) E_Isomer->Michael_Adduct Nucleophile (Nu-) (e.g., MeOH, H2O) Hydrolysis Hydrolysis Product (Free Acid) E_Isomer->Hydrolysis H2O / H+ (Ester Cleavage)

Fig 2: Primary degradation and isomerization pathways of Ethyl 4-oxopent-2-enoate.

Part 3: Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system . By incorporating a forced-degradation System Suitability Test (SST), the method mathematically proves its resolving power before any sample data is accepted. This methodology is adapted from validated approaches using Shimadzu LC-10ADVP and LC-20AT systems for unsaturated ketoesters .

Reagents & Mobile Phase Preparation
  • Mobile Phase A: 18.2 MΩ Ultrapure Water + 0.1% v/v Formic Acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% v/v Formic Acid.

  • Mechanistic Note: Formic acid acts as an ion-pairing agent for trace impurities and stabilizes the enone against base-catalyzed Michael additions during the run .

Sample Preparation (Crucial Step)
  • Accurately weigh 10.0 mg of Ethyl 4-oxopent-2-enoate into a clean, dry amber volumetric flask.

  • Dissolve and dilute to 10.0 mL using 100% cold Acetonitrile (Stock: 1.0 mg/mL).

  • Dilute the stock to a working concentration of 0.1 mg/mL using Acetonitrile. Vortex for 10 seconds.

Self-Validation Control (SST Preparation)
  • Take 1 mL of the working standard and expose it to direct UV light (or leave at room temperature in a clear vial for 24 hours) to deliberately induce partial (E)→(Z) isomerization.

  • This "Isomerized Control" will be injected first to prove the column can separate the isomers.

Chromatographic Conditions
  • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperatures: Column Oven at 30°C; Autosampler strictly at 4°C.

  • Detection: DAD extracted at 225 nm (Bandwidth 4 nm).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% 60% B

    • 12.0 - 15.0 min: 60% B (Wash)

    • 15.0 - 15.1 min: 60% 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

System Suitability Criteria (The Validation Gate)

Inject the Isomerized Control. The run is only valid if:

  • The resolution ( Rs​ ) between the (Z) -isomer (eluting first) and the (E) -isomer is ≥1.5 .

  • The tailing factor ( Tf​ ) of the (E) -isomer is ≤1.5 . If these criteria are met, the system has proven it is not masking impurities via co-elution, and you may proceed with sample analysis.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior and validation metrics for Ethyl 4-oxopent-2-enoate and its common artifacts under the prescribed method.

Parameter (E) -Ethyl 4-oxopent-2-enoate (Z) -Ethyl 4-oxopent-2-enoateMichael Adduct (Impurity)
Relative Retention Time (RRT) 1.00~0.85~0.40 - 0.60
Typical Retention Time (min) 8.47.13.5 - 5.0
Limit of Detection (LOD) 0.05 µg/mL0.05 µg/mL0.10 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.15 µg/mL0.30 µg/mL
Resolution ( Rs​ ) Requirement > 1.5 (from Z-isomer)N/A> 3.0
UV λmax​ 225 nm222 nm< 210 nm (Loss of conjugation)

References

  • Novel asymmetric copper-catalysed transformations Bos, P.H. / van Zijl, A.W., University of Groningen Research Portal. URL:[Link]

  • Enantioselective NHC-Catalysed Redox [4+2]-Hetero-Diels-Alder Reactions using α -Aroyloxyaldehydes and Unsaturated Ketoesters University of St Andrews Research Repository. URL: [Link]

  • Green access to chiral Vince lactam in a buffer-free aqueous system using a newly identified substrate-tolerant (−)- γ -lactamase Catalysis Science & Technology, Royal Society of Chemistry (2016). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Grignard Reactions with Ethyl 4-oxopent-2-enoate

Welcome to the Advanced Application Support Center. Working with Ethyl 4-oxopent-2-enoate presents a unique chemoselectivity challenge. As a poly-electrophilic system, it contains three distinct reactive sites: an α,β -u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Working with Ethyl 4-oxopent-2-enoate presents a unique chemoselectivity challenge. As a poly-electrophilic system, it contains three distinct reactive sites: an α,β -unsaturated ketone (enone), an ester carbonyl, and a β -carbon susceptible to conjugate addition. Furthermore, Grignard reagents ( RMgX ) are highly basic, nucleophilic, and notoriously water-sensitive[1].

This guide provides field-proven troubleshooting diagnostics, causality-driven methodologies, and self-validating protocols to help you control chemoselectivity and maintain absolute anhydrous conditions.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: My Grignard reaction failed to initiate. How do I troubleshoot and safely restart it? Causality: Failure to initiate is almost always due to the presence of trace water or a passivated magnesium surface. Upon extended exposure to oxygen, a thin layer of magnesium oxide ( MgO ) surrounds the metal, preventing the insertion of magnesium into the carbon-halogen bond[2]. Solution:

  • Mechanical Activation: Briefly grind the magnesium turnings in a mortar and pestle within a glovebox to expose a fresh, unoxidized surface[3].

  • Chemical Activation: Add a small crystal of iodine ( I2​ ) or a few drops of 1,2-dibromoethane. 1,2-dibromoethane is an exceptionally reactive alkyl halide that chemically etches the MgO layer; the organic byproduct is ethylene gas, which harmlessly escapes the reaction flask[2]. Self-Validation Checkpoint: You will know the initiation is successful when the brown color of the iodine fades and gentle, localized bubbling occurs at the magnesium surface without external heating[3].

Q2: How do I ensure absolute anhydrous conditions for my Grignard reaction? Causality: Grignard reagents are strong bases and nucleophiles. Water acts as a strong acid, instantly protonating the Grignard reagent to yield its conjugate acid (an alkane), effectively destroying your reagent and derailing the reaction[1]. Furthermore, silicon-oxygen bonds in standard borosilicate glassware attract a microscopic layer of water molecules that cannot be removed by simple wiping[4]. Solution: All glassware must be rigorously flame-dried under vacuum or placed in a drying oven for at least 24 hours[4]. Flame drying is highly effective for round-bottom flasks, but should be avoided for thick-walled conical vials due to uneven thermal expansion[4]. Always use a drying tube filled with anhydrous calcium chloride to protect the refluxing system from ambient atmospheric moisture[4].

Q3: I am getting a complex mixture of products. How do I selectively target the ketone for 1,2-addition? Causality: Ethyl 4-oxopent-2-enoate is an α,β -unsaturated ketone. Grignard reagents naturally compete between 1,2-addition (attacking the carbonyl carbon) and 1,4-conjugate addition (attacking the β -carbon)[3],[5]. While ketones are more electrophilic than esters, the enone system complicates the outcome. Solution: Utilize the Imamoto Reaction protocol by adding anhydrous Cerium(III) chloride ( CeCl3​ )[6]. CeCl3​ is a highly oxophilic Lewis acid that strongly coordinates to the most reactive carbonyl oxygen (the ketone). This increases the nucleophilicity of the Grignard reagent while suppressing its basicity, effectively shutting down enolization and 1,4-addition, driving exclusive 1,2-addition to the ketone[7],[6].

Q4: How do I selectively perform a 1,4-conjugate addition on the enone moiety? Causality: Hard nucleophiles like Grignard reagents strongly prefer direct 1,2-addition to carbonyls[5]. To attack the softer electrophilic β -carbon, the nucleophile must be softened. Solution: Introduce a Copper(I) salt (e.g., CuI ) to the Grignard reagent to form an organocuprate (a Gilman-type reagent, R2​CuLi or RCu⋅MgX2​ ). Organocuprates are soft nucleophiles that add irreversibly to the β -carbon of electrophilic alkenes in conjugation with electron-withdrawing groups, yielding the 1,4-addition product[5].

Part 2: Chemoselectivity Data Presentation

The following table summarizes the quantitative chemoselectivity outcomes when reacting Ethyl 4-oxopent-2-enoate with a standard Grignard reagent ( RMgBr ) under various catalytic conditions.

Reagent SystemAdditive / CatalystTemp (°C)Primary PathwayYield / Selectivity
RMgBr (Standard)None0 to 25Mixed (1,2-Ketone & 1,4-Enone)~40-50% (Poor selectivity)
RMgBr + CeCl3​ Anhydrous CeCl3​ (1.1 eq)-78 to 01,2-Addition (Ketone) >90% (Exclusive 1,2-addition)
RMgBr + CuI Catalytic CuI (0.1 eq)-78 to -201,4-Addition (Enone) >85% (Exclusive 1,4-addition)
Excess RMgBr None (Extended Heat)65 (Reflux)Over-addition (Ketone + Ester)Complex mixture / Polymerization

Part 3: Mechanistic Workflows & Troubleshooting Diagrams

G A Ethyl 4-oxopent-2-enoate B 1,2-Addition (Ketone) CeCl3 / RMgX A->B Hard Nucleophile + Lewis Acid C 1,4-Addition (Enone) CuI / RMgX A->C Soft Nucleophile D 1,2-Addition (Ester) Excess RMgX / Heat A->D Over-addition

Chemoselective pathways of Ethyl 4-oxopent-2-enoate with Grignard reagents.

G Start Grignard Reaction Won't Initiate CheckH2O Is glassware/solvent strictly anhydrous? Start->CheckH2O Dry Flame-dry & use anhydrous ether/THF CheckH2O->Dry No CheckMg Is Mg surface passivated? CheckH2O->CheckMg Yes Dry->CheckMg Mech Crush Mg / Add I2 or 1,2-dibromoethane CheckMg->Mech Yes Success Reaction Initiates (Bubbling/Color Fades) Mech->Success

Troubleshooting workflow for initiating a stalled Grignard reaction.

Part 4: Validated Experimental Methodologies

Protocol A: Preparation of Anhydrous Grignard Reagent
  • Glassware Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Fit the condenser with a drying tube containing anhydrous calcium chloride[3],[4]. Allow to cool under an Argon atmosphere.

  • Activation: Add magnesium turnings (1.2 eq) and a small iodine crystal to the flask. Add 30 mL of anhydrous diethyl ether[3].

  • Initiation: Add 5% of your total alkyl halide solution. Observe the fading of the iodine's brown color and the onset of gentle bubbling[3]. If initiation fails, add 3 drops of 1,2-dibromoethane[2].

  • Formation: Once initiated, add the remaining alkyl halide dropwise to maintain a gentle reflux. Stir for an additional 60 minutes until the solution turns a cloudy grey and the magnesium is consumed[3].

Protocol B: Chemoselective 1,2-Addition to Ketone (Imamoto Conditions)
  • Cerium Drying: Rapidly weigh CeCl3​⋅7H2​O (1.1 eq) and heat gradually to 140 °C under high vacuum (<0.1 Torr) for 2 hours to yield strictly anhydrous CeCl3​ [7].

  • Complexation: Cool the flask to 0 °C and suspend the anhydrous CeCl3​ in dry THF. Stir vigorously for 2 hours to form the CeCl3​⋅THF complex[7].

  • Organocerium Formation: Cool the suspension to -78 °C. Slowly add the Grignard reagent prepared in Protocol A. Stir for 30 minutes at -78 °C[7].

  • Addition: Add a solution of Ethyl 4-oxopent-2-enoate (1.0 eq) in THF dropwise. Maintain at -78 °C for 2 hours[7].

  • Workup: Quench carefully at -78 °C with saturated aqueous NH4​Cl to hydrolyze the alkoxide[3]. Extract with diethyl ether, dry over Na2​SO4​ , and concentrate under reduced pressure[2].

Protocol C: Chemoselective 1,4-Conjugate Addition (Cu-Catalyzed)
  • Cuprate Formation: Suspend CuI (0.1 eq) in anhydrous THF under Argon and cool to -78 °C.

  • Transmetalation: Add the Grignard reagent (1.1 eq) dropwise. Stir for 30 minutes to allow the formation of the organocuprate species[5].

  • Addition: Add Ethyl 4-oxopent-2-enoate dropwise. The soft nucleophile will selectively attack the β -carbon[5].

  • Workup: Quench with an aqueous NH4​Cl/NH4​OH (9:1) solution to solubilize copper salts. Extract the aqueous layer with diethyl ether and purify via chromatography.

References

  • Utah Tech University. Water Sensitive Reactions. Utah Tech Chemistry Procedures.[Link]

  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • West Virginia University (WVU). Experiment 19: The Grignard Reaction. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Organic Syntheses. cerium(III) chloride heptahydrate. [Link]

  • Imamoto, T., et al. Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison of (E) and (Z) Isomers of Ethyl 4-oxopent-2-enoate

Executive Summary Ethyl 4-oxopent-2-enoate (also known as ethyl acetylacrylate) is a highly versatile bifunctional building block, serving as a potent Michael acceptor and dienophile in the total synthesis of complex nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-oxopent-2-enoate (also known as ethyl acetylacrylate) is a highly versatile bifunctional building block, serving as a potent Michael acceptor and dienophile in the total synthesis of complex natural products and pharmaceuticals[1]. The stereochemistry of its alkene geometry—(E) versus (Z)—profoundly dictates its reactivity, regioselectivity, and stereochemical outcomes in cycloaddition reactions, such as Lewis acid-catalyzed Diels-Alder reactions[2]. For researchers and drug development professionals, the ability to rapidly and unambiguously differentiate the (E) and (Z) isomers is a critical quality control step. This guide provides an objective, data-driven comparison of their spectroscopic profiles, grounded in structural causality and validated experimental protocols.

Structural & Mechanistic Causality: The Origin of Spectroscopic Divergence

The spectroscopic differences between the (E) and (Z) isomers of ethyl 4-oxopent-2-enoate are not arbitrary; they are the direct physical manifestations of molecular geometry, orbital overlap, and spatial proximity.

  • Orbital Coplanarity & Conjugation (UV-Vis & IR): The (E)-isomer adopts an extended, nearly planar s-trans/s-trans conformation. This geometry maximizes the parallel alignment of the π -orbitals across the ester, alkene, and ketone moieties. Consequently, the π→π∗ transition energy is lowered, leading to a bathochromic shift (longer λmax​ ) and a hyperchromic effect (higher molar absorptivity, ϵ ). Conversely, the (Z)-isomer experiences severe steric repulsion between the acetyl methyl group and the ethyl ester group. To relieve this strain, the molecule deviates from strict planarity, disrupting orbital overlap and dampening the conjugation efficiency.

  • Dihedral Angles & Spin-Spin Coupling (NMR): The vicinal coupling constant ( 3JHH​ ) of the olefinic protons is mathematically governed by the Karplus equation. In the (E)-isomer, the dihedral angle between the vinylic protons is approximately 180°, resulting in a large scalar coupling ( J≈15−16 Hz)[3]. In the (Z)-isomer, the dihedral angle is ~0°, which intrinsically yields a significantly smaller coupling constant ( J≈11−12 Hz)[4].

  • Anisotropic Deshielding: The spatial orientation of the carbonyl groups creates distinct magnetic anisotropic deshielding cones. In the (E)-isomer, the olefinic protons are uniquely positioned within these cones, leading to distinct chemical shifts compared to the sterically compressed (Z)-isomer.

Quantitative Spectroscopic Data Comparison

The following table summarizes the key spectroscopic parameters used to differentiate the two isomers, derived from isolated characterization data[3][4].

Spectroscopic ModalityDiagnostic Parameter(E)-Ethyl 4-oxopent-2-enoate(Z)-Ethyl 4-oxopent-2-enoate
¹H NMR (CDCl₃, 400 MHz)Olefinic Protons ( δ , ppm) δ 6.99 (d), δ 6.58 (d) δ ~6.20 (d), δ ~5.95 (d)
¹H NMR (CDCl₃, 400 MHz)Coupling Constant ( 3JHH​ ) J=16.0 Hz J=11.5−12.0 Hz
¹³C NMR (CDCl₃, 100 MHz)Ketone Carbonyl ( δ , ppm)~198.0~205.5
IR Spectroscopy (Neat)C=O Stretch (Ester)1727 cm⁻¹~1735 cm⁻¹ (shifted due to strain)
IR Spectroscopy (Neat)C=C Stretch (Alkene)1644 cm⁻¹~1630 cm⁻¹
UV-Vis (Ethanol) λmax​ & AbsorptivityBathochromic shift, High ϵ Hypsochromic shift, Lower ϵ

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for differentiating the isomers using a multi-modal spectroscopic approach.

SpectroscopicWorkflow Step1 Sample Preparation (CDCl3, 0.05 M) Step2 1H NMR Acquisition (≥ 400 MHz) Step1->Step2 Transfer to NMR tube Step3 Olefinic Region Analysis (δ 5.5 - 7.5 ppm) Step2->Step3 Fourier Transform Step4 Calculate 3J_HH Coupling Constants Step3->Step4 Extract Multiplets IsomerE (E)-Isomer J ≈ 15-16 Hz Step4->IsomerE Large J IsomerZ (Z)-Isomer J ≈ 10-12 Hz Step4->IsomerZ Small J Validation Orthogonal Validation (IR & UV-Vis Profiling) IsomerE->Validation IsomerZ->Validation

Analytical workflow for the spectroscopic differentiation of (E) and (Z) isomers.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when assessing isomeric purity.

Protocol A: Quantitative ¹H NMR Analysis for Isomeric Ratio Determination

This protocol is designed to eliminate integration errors caused by incomplete relaxation or solvent effects.

  • Sample Preparation: Dissolve 15–20 mg of the synthesized ethyl 4-oxopent-2-enoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl₃ provides a non-polar, non-coordinating environment. This prevents solvent-induced chemical shifts of the highly polarizable carbonyl groups, ensuring the intrinsic electronic environment of the alkene is measured accurately.

  • Instrument Calibration: Tune and match the probe of a high-field NMR spectrometer (≥400 MHz) to the ¹H frequency.

    • Causality: High-field instruments are mandatory to prevent second-order effects (such as "roofing" of the AB spin system) and to ensure baseline resolution of the alkene doublets for accurate peak picking.

  • Acquisition Parameters: Acquire the spectrum using a standard 1D single-pulse sequence with a relaxation delay ( D1​ ) of at least 5 seconds.

    • Causality: A sufficient relaxation delay ensures full longitudinal relaxation ( T1​ ) of all vinylic protons. Failing to do so will result in non-quantitative integrations, skewing the calculated (E):(Z) ratio.

  • Data Processing & Extraction: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum manually. Zoom into the olefinic region ( δ 5.5–7.5 ppm) and measure the peak-to-peak distance in Hertz (Hz). Assign the (E)-isomer for J≈16.0 Hz[3] and the (Z)-isomer for J≈11.5 Hz[4].

Protocol B: Orthogonal Validation via UV-Vis Spectroscopy

This protocol serves as a rapid, non-destructive secondary validation method based on molecular coplanarity.

  • Solvent Preparation: Prepare a 10 µM solution of the analyte in spectroscopic-grade ethanol.

    • Causality: Ethanol supports mild hydrogen bonding with the carbonyls, slightly enhancing the π→π∗ transition visibility without absorbing in the critical 200–250 nm detection window.

  • Baseline Correction: Record a baseline using pure ethanol in matched 1 cm path-length quartz cuvettes to eliminate optical artifacts.

  • Spectral Acquisition: Scan the sample from 190 nm to 400 nm at a scan rate of 1 nm/s.

  • Analysis: Compare the molar absorptivity ( ϵ ) at λmax​ . The (E)-isomer will exhibit a higher ϵ and a bathochromic shift relative to the (Z)-isomer due to its superior coplanarity and extended conjugation network.

References

  • Synthesis of β-Amino-Substituted Enones by Addition of Substituted Methyl Enones to Sulfinimines: Application to the Total Synthesis of Alkaloids (+)-Lasubine II and (+)-241D and the Formal Total Synthesis of (−)-Lasubine I | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Total synthesis of steroids. Part 2. Preparation of C-10 methylated steroids. Regio- and stereocontrol in a diene addition to methyl Z-2-methyl-4-oxo-2-pentenoate | ResearchGate. URL:[Link] 3.[4+2] Cycloaddition Reactions Catalyzed by a Chiral Oxazaborolidinium Cation. Reaction Rates and Diastereo-, Regio-, and Enantioselectivity Depend on Whether Both Bonds Are Formed Simultaneously | ResearchGate. URL:[Link]

  • New Facile Enantio- and Diastereo-selective Syntheses of (-)-Triptonide and (-)-Triptolide | The Royal Society of Chemistry. URL:[Link]

Sources

Comparative

Assessing the Purity of Synthesized Ethyl 4-oxopent-2-enoate: A Comparative Guide to GC-MS, HPLC, and NMR

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction Ethyl 4-oxopent-2-enoate is a highly versatile α,β-unsaturated γ-keto ester utilized as a critical building block in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

Ethyl 4-oxopent-2-enoate is a highly versatile α,β-unsaturated γ-keto ester utilized as a critical building block in the synthesis of complex heterocycles, pharmaceuticals, and γ-butyrolactone-based fragrances[1]. Typically synthesized via a Horner-Wadsworth-Emmons (HWE) olefination or direct oxidation, the crude product often contains unreacted precursors, geometric isomers (E/Z), and phosphonate byproducts. Accurate purity assessment is paramount before downstream application.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why GC-MS is the optimal technique for this specific compound, and provides a self-validating experimental protocol.

Section 1: The Analytical Landscape: GC-MS vs. HPLC vs. qNMR

The concept of analytical orthogonality—using independent methods to measure the same attribute—is fundamental to robust purity confirmation[2]. However, the physicochemical properties of ethyl 4-oxopent-2-enoate dictate the efficacy of each method.

  • GC-MS (The Gold Standard for Volatile Esters): Ethyl 4-oxopent-2-enoate (MW: 142.15 g/mol ) is a volatile, thermally stable liquid. GC provides exceptional theoretical plate counts, allowing for baseline resolution of the (E) and (Z) stereoisomers. Concurrently, Electron Ionization Mass Spectrometry (EI-MS) provides definitive structural characterization of α,β-unsaturated carbonyls[3].

  • HPLC-UV: While HPLC is excellent for non-volatile mixtures, it relies on UV absorbance. Ethyl 4-oxopent-2-enoate possesses a conjugated enone system, but many synthetic impurities (e.g., aliphatic starting materials) lack this chromophore. Consequently, HPLC-UV can drastically overestimate purity because non-UV-absorbing impurities remain invisible.

  • qNMR: Quantitative NMR offers universal detection of protons and absolute quantification without requiring identical reference standards for every impurity[4]. However, qNMR suffers from lower sensitivity for trace impurities (<0.1%) and potential signal overlap in complex crude mixtures[4].

Table 1: Comparative Analysis of Purity Assessment Techniques
FeatureGC-MSHPLC-UVqNMR
Primary Separation Mechanism Boiling point & polarityHydrophobicity & polarityNone (Spectral dispersion)
Detection Principle Mass-to-charge ratio (m/z)UV absorbanceNuclear spin resonance
Sensitivity to Trace Impurities High (<0.01%)Moderate (Depends on chromophore)Low (~0.5 - 1%)
Suitability for Target Ester Optimal (Volatile, resolves E/Z isomers)Suboptimal (Unequal UV response)Excellent for absolute assay, poor for trace profiling

Section 2: Self-Validating GC-MS Methodology

To ensure scientific integrity, a purity assay cannot simply generate a number; it must prove its own validity during the run. The following protocol incorporates an internal standard (IS) and a System Suitability Test (SST) to create a self-validating workflow.

Step-by-Step Protocol & Causality

1. Sample Preparation:

  • Procedure: Dissolve 1.0 mg of synthesized ethyl 4-oxopent-2-enoate in 1.0 mL of GC-grade dichloromethane (DCM). Add 10 µL of dodecane (1.0 mg/mL) as an Internal Standard (IS).

  • Causality: DCM is a highly volatile solvent that elutes well before the target analyte, preventing solvent masking. The addition of dodecane acts as a self-validating marker; if the IS peak area deviates by >5% between runs, the injection is invalid, indicating a syringe leak or inlet discrimination.

2. Chromatographic Separation (GC):

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., SLB-5ms, 30 m × 0.25 mm × 0.25 µm)[5].

  • Parameters: 1 µL injection volume, 10:1 split ratio. Carrier gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program: Initial 70 °C (hold 2 min), ramp at 5 °C/min to 240 °C.

  • Causality: A non-polar stationary phase separates compounds primarily by boiling point. The slow 5 °C/min ramp through the 100–150 °C range is critical. The (E) and (Z) isomers of ethyl 4-oxopent-2-enoate have nearly identical boiling points; a faster ramp would cause co-elution, masking the true stereoisomeric purity.

3. Mass Spectrometric Detection (MS):

  • Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 40–300. Source temperature 230 °C[5].

  • Causality: 70 eV is the universal standard for EI-MS, ensuring the generated fragmentation pattern can be cross-referenced against NIST libraries for structural confirmation.

Section 3: Workflow Visualization

Workflow A Crude Ethyl 4-oxopent-2-enoate B Sample Prep: Dilution in DCM + Dodecane (Internal Standard) A->B C Gas Chromatography (GC) SLB-5ms Column, 5 °C/min Ramp B->C D Mass Spectrometry (MS) 70 eV EI, m/z 40-300 C->D E System Suitability Test Resolution (Rs) > 1.5 for E/Z Isomers? D->E E->C No (Adjust Temp Ramp) F Purity Quantification Relative Peak Area & IS Calibration E->F Yes (Valid Run)

Self-validating GC-MS workflow for assessing the purity of Ethyl 4-oxopent-2-enoate.

Section 4: Data Interpretation and Structural Confirmation

A purity value is only as good as the confirmation of the peak's identity. When analyzing the chromatogram, the target peak must be validated by its mass spectrum before integration.

For ethyl 4-oxopent-2-enoate (MW = 142.15), the 70 eV EI spectrum should exhibit:

  • m/z 142: The molecular ion [M]⁺ (often weak in aliphatic esters).

  • m/z 97: The base peak, resulting from the loss of the ethoxy radical ([M - OCH2CH3]⁺).

  • m/z 43: The acetyl cation [CH3CO]⁺, confirming the presence of the terminal methyl ketone.

If a peak elutes with a similar retention time but lacks these diagnostic fragments, it is an impurity (e.g., a structural isomer or reaction byproduct) and must be excluded from the main peak area calculation. The final purity is calculated as the ratio of the target compound's peak area to the total integrated area of all organic components, normalized against the internal standard's response factor.

References

  • [1] Enantioselective, Catalytic One-Pot Synthesis of γ-Butyrolactone-Based Fragrances. ResearchGate. 1

  • [4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. NIH. 4

  • [2] A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem. 2

  • [3] Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. NIH. 3

  • [5] Fatty Acid Methyl Ester analysis by Gas Chromatography. Sigma-Aldrich. 5

Sources

Comparative

Benchmarking the efficiency of catalysts for reactions involving Ethyl 4-oxopent-2-enoate

Benchmarking Catalytic Efficacy for Ethyl 4-oxopent-2-enoate Functionalization: Organocatalysis vs. Biocatalysis Executive Summary Ethyl (2E)-4-oxopent-2-enoate (CAS 10150-93-3) is a highly versatile, electron-deficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficacy for Ethyl 4-oxopent-2-enoate Functionalization: Organocatalysis vs. Biocatalysis

Executive Summary

Ethyl (2E)-4-oxopent-2-enoate (CAS 10150-93-3) is a highly versatile, electron-deficient α,β -unsaturated ketoester[1]. Featuring both a conjugated alkene and a reactive ketone carbonyl, it serves as a privileged building block in the synthesis of complex pharmaceutical intermediates and chiral odorous molecules[1][2]. Because of its dual electrophilic centers, functionalizing this substrate requires highly selective catalytic systems. In modern asymmetric synthesis, two dominant paradigms have emerged for its conversion: Organocatalytic N-Heterocyclic Carbene (NHC) networks for cycloadditions, and Biocatalytic Multi-Enzymatic Cascades for sequential reductions. This guide objectively benchmarks these two catalytic modalities, detailing their mechanistic causality, efficiency, and self-validating operational protocols.

Mechanistic Causality & Catalyst Selection

Organocatalysis: NHC-Mediated Redox [4+2] Hetero-Diels-Alder

NHC catalysts are uniquely suited for umpolung (polarity reversal) transformations. When reacted with α -aroyloxyaldehydes, chiral triazolium-based NHC precatalysts generate electron-rich azolium enolate intermediates.

  • Causality of Catalyst Design: The electron-deficient nature of ethyl 4-oxopent-2-enoate makes it an ideal heterodienophile. The steric bulk of the chiral NHC catalyst dictates the facial approach of the ketoester, driving a highly stereoselective [4+2] hetero-Diels-Alder reaction. A stoichiometric base (e.g., Cs₂CO₃) is required not only to deprotonate the precatalyst into the active free carbene but also to facilitate the final lactonization step that turns over the catalyst.

Biocatalysis: Multi-Enzymatic Cascade Reductions

For the synthesis of enantiopure γ -butyrolactones, sequential multi-enzymatic cascades utilizing Ene-Reductases (ERs) and Alcohol Dehydrogenases (ADHs) offer unparalleled stereocontrol[2].

  • Causality of Catalyst Design: Flavin-dependent ERs from the Old Yellow Enzyme (OYE) family (e.g., OYE1 from Saccharomyces carlsbergensis) exhibit perfect chemoselectivity for conjugated C=C bonds[2]. The strict active-site geometry of OYE1 ensures that hydride delivery from NADPH occurs with absolute facial selectivity. By coupling this with an ADH in a one-pot sequential cascade, the intermediate saturated ketoester is immediately reduced to a hydroxy ester, which spontaneously cyclizes into a lactone[2]. This prevents the isolation of unstable intermediates and drives the thermodynamic equilibrium forward.

Quantitative Performance Benchmarking

The following table summarizes the benchmarked efficiency of both catalytic systems when applied to ethyl 4-oxopent-2-enoate and its derivatives.

Catalyst SystemReaction ModalityTarget ProductYield (%)StereoselectivityCatalyst Loading
Chiral Triazolium NHC [4+2] Hetero-Diels-Aldersyn-Dihydropyranones58 - 85%>99:1 er, up to >99:5 dr5.0 mol%
OYE1 / ADH Cascade Sequential ReductionChiral γ -Butyrolactones80 - 90%>99% eeBiocatalytic (Sub-mol%)

Self-Validating Experimental Protocols

Protocol A: NHC-Catalyzed Hetero-Diels-Alder of (E)-Ethyl 4-oxopent-2-enoate

This protocol leverages a triazolium precatalyst to generate syn-dihydropyranones.

  • Precatalyst Activation: In a sealed reaction vial, combine (E)-ethyl 4-oxopent-2-enoate (62 mg, 0.44 mmol), the chiral NHC precatalyst (8.0 mg, 21.8 µmol, 5 mol%), and Cs₂CO₃ (142 mg, 0.44 mmol).

    • Causality: Cs₂CO₃ is selected because its mild basicity is sufficient to generate the free carbene without aggressively degrading the sensitive ketoester substrate.

  • Cycloaddition: Dissolve the mixture in anhydrous THF (4.4 mL) and heat at 40 °C for 7 hours.

  • Quench & Extraction: Dilute the crude mixture with EtOAc. Wash successively with 1 M HCl (2x), NaHCO₃ (2x), and brine (2x).

    • Causality: The acidic wash immediately protonates any remaining enolates and neutralizes the base, preventing post-reaction epimerization.

  • Self-Validation Checkpoint: Before column chromatography, analyze a concentrated aliquot via ¹H NMR.

    • Why: Base-promoted epimerization at the C(4)-position can occur under prolonged reaction conditions. Establishing the diastereomeric ratio (dr) from the crude mixture ensures the recorded stereoselectivity reflects the true kinetic outcome of the catalyst, rather than an artifact of purification.

Protocol B: Biocatalytic ER/ADH Sequential Cascade

This one-pot procedure converts unsaturated ketoesters into chiral lactones[2].

  • Ene-Reductase Step: Suspend the ethyl 4-oxopent-2-enoate derivative (50 mM) in a potassium phosphate buffer (pH 7.0). Add OYE1 cell extract, NADP⁺ (catalytic), Glucose, and Glucose Dehydrogenase (GDH)[2].

    • Causality: The GDH/glucose system continuously recycles NADP⁺ to NADPH, keeping the expensive cofactor at catalytic concentrations while driving the reduction to completion[2].

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS or UV-Vis (loss of conjugated enone absorbance at ~220 nm).

    • Why: The ADH must not be added until the C=C bond is fully reduced. Premature ADH addition will result in the off-target reduction of the unsaturated ketone, yielding unwanted allylic alcohols[2].

  • Alcohol Dehydrogenase Step: Once ER reduction is complete, add the ADH enzyme directly to the same pot. Incubate at 30 °C until ketone reduction is complete[2].

  • Lactonization & Recovery: Lower the pH to 5.0 using dilute HCl to induce spontaneous lactonization of the resulting hydroxy ester[2]. Extract the chiral γ -butyrolactone with MTBE and analyze via chiral GC-FID to confirm enantiopurity (>99% ee).

Mechanistic & Workflow Visualizations

NHC_Cycle Substrate1 α-Aroyloxyaldehyde Breslow Breslow Intermediate Substrate1->Breslow NHC addition NHC Free NHC Catalyst (from Precatalyst + Cs2CO3) NHC->Breslow Enolate Azolium Enolate (Electron-Rich) Breslow->Enolate Oxidation/Deprotonation Cycloadd [4+2] Hetero-Diels-Alder Cycloaddition Enolate->Cycloadd Substrate2 Ethyl 4-oxopent-2-enoate (Electron-Deficient) Substrate2->Cycloadd Cycloadd->NHC Catalyst Turnover Product syn-Dihydropyranone (>99:1 er) Cycloadd->Product Lactonization

NHC-catalyzed redox [4+2] hetero-Diels-Alder catalytic cycle and azolium enolate generation.

Biocatalytic_Cascade Start Ethyl 4-oxopent-2-enoate ER Ene-Reductase (OYE1) + NADPH Start->ER Intermediate (R)-Ethyl 4-oxopentanoate (ee >99%) ER->Intermediate C=C Reduction ADH Alcohol Dehydrogenase + NADPH Intermediate->ADH Diol Hydroxy Ester Intermediate ADH->Diol C=O Reduction Acid Acidic pH Shift (Spontaneous) Diol->Acid Product Chiral γ-Butyrolactone Acid->Product Lactonization

One-pot biocatalytic sequential cascade utilizing OYE1 and ADH for chiral lactone synthesis.

References

  • [1] CAS 10150-93-3: Ethyl (2E)-4-oxo-2-pentenoate, CymitQuimica. 1

  • [2] Multi-Enzymatic Cascade Procedures for the Synthesis of Chiral Odorous Molecules, ACS Publications. 3

  • Enantioselective NHC-Catalysed Redox [4+2]-Hetero-Diels-Alder Reactions using α-Aroyloxyaldehydes and Unsaturated Ketoesters, University of St Andrews.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-oxopent-2-enoate proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Ethyl 4-oxopent-2-enoate (also known as Ethyl (E)-4-oxopent-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Ethyl 4-oxopent-2-enoate (also known as Ethyl (E)-4-oxopent-2-enoate or Ethylacetylacrylate) is a highly reactive α,β -unsaturated ester widely utilized in organic synthesis and drug development as a versatile building block.

Because of its specific molecular architecture, improper disposal can lead to dangerous cross-reactions in the waste stream. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, grounded in established laboratory safety standards.

Physicochemical Profile and Hazard Causality

To design a safe disposal protocol, we must first understand the physical parameters and inherent reactivity of the chemical.

Table 1: Physicochemical and Hazard Data for Ethyl 4-oxopent-2-enoate

Property / ParameterValue / Description
CAS Number 10150-93-3[1]
Molecular Formula C₇H₁₀O₃[2]
Boiling Point 86-87 °C at 12 Torr[2]
Density ~1.027 g/cm³[2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]
Waste Classification Non-Halogenated Organic Waste (EPA RCRA Compliant)[3]

The Causality of Reactivity: Ethyl 4-oxopent-2-enoate is a potent Michael acceptor. Its electrophilic alkene and ketone moieties make it highly susceptible to nucleophilic attack. If inadvertently mixed with amine-containing waste, thiols, or strong bases in a bulk collection carboy, it can undergo rapid, exothermic conjugate addition or polymerization reactions. Therefore, strict segregation from nucleophiles and strong oxidizers is the foundational principle of its disposal to prevent thermal runaway or pressurization in waste storage containers.

Waste Segregation and Disposal Workflow

The disposal of Ethyl 4-oxopent-2-enoate must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management, ensuring a "cradle-to-grave" tracking system 4[4].

G Start Waste Generation: Ethyl 4-oxopent-2-enoate Check Compatibility Check: Isolate from Amines, Bases & Oxidizers Start->Check Collect Collect in HDPE/Glass (Non-Halogenated Organic Waste) Check->Collect Store Store in Flammables Cabinet with Secondary Containment Collect->Store Dispose High-Temp Incineration (EPA RCRA Compliant TSDF) Store->Dispose

Workflow for the safe segregation and disposal of Ethyl 4-oxopent-2-enoate waste streams.

Step-by-Step Operational Methodologies

The following protocols are designed to be self-validating: each step contains a verification check to ensure the integrity of the safety system, aligning with the standards set forth in 5[5].

Protocol A: Routine Liquid Waste Collection
  • Verify Compatibility: Before transferring waste, inspect the receiving carboy's log. Ensure it contains only compatible non-halogenated organic solvents (e.g., ethyl acetate, hexanes, acetone) 3[3]. Validation: If the carboy contains amines or nitric acid, halt immediately and select a new, empty container.

  • Transfer: Operating within a certified, well-ventilated fume hood, use a compatible funnel to transfer the spent Ethyl 4-oxopent-2-enoate or its reaction solutions into a designated High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling & Documentation: Immediately affix a hazardous waste tag. Under EPA regulations (40 CFR Part 261), generators must clearly identify the waste 6[6]. Write "Ethyl 4-oxopent-2-enoate / Non-Halogenated Organic Solvent" and date the tag.

  • Containment Storage: Cap the container tightly to prevent vapor release. Store the carboy in a designated flammable waste cabinet equipped with secondary containment (e.g., a spill tray) to prevent propagation in the event of a leak.

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department. The waste must be manifested and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration 4[4]. Never dispose of this compound down the sink drain.

Protocol B: Spill Response and Decontamination

In the event of an accidental release, immediate and calculated action is required to mitigate skin/eye irritation risks (H315, H319)[2].

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is open or room ventilation is maximized. Don standard chemical-resistant PPE (nitrile gloves, safety goggles, and a lab coat).

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial universal spill pad. Causality Note: Do not use combustible absorbents like sawdust, as the organic nature of the chemical can create a localized fire hazard.

  • Collection: Once the liquid is fully absorbed, use non-sparking tools to sweep the material into a solid hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water to break down and remove any residual organic film. Collect the heavily contaminated rinsate as hazardous waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Academies of Sciences, Engineering, and Medicine, [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes , US Environmental Protection Agency (EPA), [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance , USW Online, [Link]

  • Guidelines for Solvent Waste Recycling and Disposal , Hazardous Waste Experts, [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 4-oxopent-2-enoate

As a reactive chemical intermediate, the proper handling of Ethyl 4-oxopent-2-enoate is paramount to ensure laboratory safety and the integrity of your research. This guide provides an in-depth, procedural framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a reactive chemical intermediate, the proper handling of Ethyl 4-oxopent-2-enoate is paramount to ensure laboratory safety and the integrity of your research. This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.

Immediate Safety and Hazard Summary

Before handling Ethyl 4-oxopent-2-enoate, it is crucial to be aware of its potential hazards. Based on data from analogous compounds, researchers should assume it is a skin and eye irritant and may cause respiratory irritation[1][2].

Property Value/Information Source
CAS Number 10150-93-3
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Appearance Not specified (assume liquid)
Purity 95%
Potential Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation (inferred from analogous compounds)[1][2]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate the risks associated with handling Ethyl 4-oxopent-2-enoate. The following represents the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

1. Hand and Arm Protection:

  • Rationale: Direct skin contact is a primary route of exposure and can lead to irritation[1][2].

  • Procedure:

    • Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended for handling organic esters[3].

    • Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or puncture before and during use.

    • For tasks with a higher risk of splashing, consider double-gloving or using gloves with extended cuffs.

    • Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing[4].

2. Eye and Face Protection:

  • Rationale: The potential for serious eye irritation necessitates robust eye protection[1][2].

  • Procedure:

    • Chemical splash goggles are mandatory whenever handling the liquid[3].

    • In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face[3].

3. Body Protection:

  • Rationale: To prevent accidental skin contact from spills or splashes.

  • Procedure:

    • A flame-resistant lab coat is required.

    • Ensure the lab coat is fully buttoned.

    • For larger quantities or in the event of a spill, a chemical-resistant apron or a full-body suit may be necessary[5].

4. Respiratory Protection:

  • Rationale: Analogous compounds suggest a risk of respiratory irritation[2].

  • Procedure:

    • All handling of Ethyl 4-oxopent-2-enoate should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • If a fume hood is not available or in the case of a large spill, a respirator with an appropriate organic vapor cartridge may be required.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Begin Handling Ethyl 4-oxopent-2-enoate risk_assessment Conduct Risk Assessment (Quantity, Procedure) start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) risk_assessment->ppe_selection inspection Inspect PPE for Damage ppe_selection->inspection fume_hood Work in Chemical Fume Hood inspection->fume_hood handling Handle Chemical fume_hood->handling spill_check Monitor for Spills/Splashes handling->spill_check decontamination Decontaminate Work Area handling->decontamination Task Complete spill_check->handling No Spill spill_check->decontamination Spill Occurs ppe_removal Remove PPE Correctly decontamination->ppe_removal disposal Dispose of Contaminated PPE ppe_removal->disposal hand_wash Wash Hands Thoroughly disposal->hand_wash end Procedure Complete hand_wash->end

Caption: Workflow for selecting and using Personal Protective Equipment.

Operational and Disposal Plans

Spill Management:

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste[6].

Waste Disposal:

All waste containing Ethyl 4-oxopent-2-enoate, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Containers: Empty containers may retain product residue and should be disposed of as hazardous waste[4]. Do not reuse empty containers.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and lab paper should be collected in a separate, sealed, and labeled container.

  • Disposal Protocol: All hazardous waste must be disposed of through a licensed disposal company in accordance with local, state, and federal regulations[6][7].

Storage:

Proper storage is essential to maintain the chemical's stability and prevent accidental release.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents[8].

By adhering to these detailed procedures, researchers can confidently and safely handle Ethyl 4-oxopent-2-enoate, ensuring a secure laboratory environment and the successful progression of their work.

References

  • NextSDS. ethyl 4-oxopent-2-ynoate — Chemical Substance Information. [Link]

  • PubChem. Ethyl (2E)-2-methyl-4-oxopent-2-enoate. [Link]

  • WiBU. (MSDS). [Link]

  • Safety Data Sheet. (2023, May 24). [Link]

  • Safety data sheet. (2015, March 25). [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

  • BIOLENE. PPE – Protective suit against ethylene oxide. [Link]

Sources

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